Hydrocortisone-d7
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C21H30O5 |
|---|---|
分子量 |
369.5 g/mol |
IUPAC 名称 |
(8S,9S,10R,11S,13S,14S,17R)-2,2,4,6,6-pentadeuterio-17-(2,2-dideuterio-2-hydroxyacetyl)-11,17-dihydroxy-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C21H30O5/c1-19-7-5-13(23)9-12(19)3-4-14-15-6-8-21(26,17(25)11-22)20(15,2)10-16(24)18(14)19/h9,14-16,18,22,24,26H,3-8,10-11H2,1-2H3/t14-,15-,16-,18+,19-,20-,21-/m0/s1/i3D2,5D2,9D,11D2 |
InChI 键 |
JYGXADMDTFJGBT-BCRCSIFJSA-N |
手性 SMILES |
[2H]C1=C2[C@](CC(C1=O)([2H])[2H])([C@H]3[C@H](C[C@]4([C@H]([C@@H]3CC2([2H])[2H])CC[C@@]4(C(=O)C([2H])([2H])O)O)C)O)C |
规范 SMILES |
CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4(C(=O)CO)O)C)O |
产品来源 |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Isotopic Purity and Enrichment of Hydrocortisone-d7
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the isotopic purity and enrichment of Hydrocortisone-d7, a deuterated analog of the endogenous glucocorticoid hormone hydrocortisone. The precise characterization of isotopically labeled standards is paramount for their application in quantitative bioanalytical assays, metabolic studies, and as internal standards in clinical research. This document details the analytical methodologies for determining isotopic distribution, provides representative quantitative data, outlines experimental protocols for analysis, and illustrates the relevant biological and analytical workflows.
Introduction
This compound is a synthetic form of hydrocortisone where seven hydrogen atoms have been replaced by their stable isotope, deuterium. This isotopic substitution renders the molecule heavier, allowing for its differentiation from the endogenous, unlabeled hydrocortisone by mass spectrometry.[1] Consequently, this compound is an invaluable tool in pharmacokinetic and pharmacodynamic studies, serving as an internal standard to ensure the accuracy and precision of analytical measurements.[1] The efficacy of this compound as an internal standard is directly dependent on its isotopic purity and enrichment. High isotopic purity minimizes signal interference from unlabeled or partially labeled species, thereby enhancing the sensitivity and reliability of quantitative assays.
Quantitative Data on Isotopic Purity and Enrichment
The isotopic purity of a deuterated compound refers to the percentage of molecules that contain the specified number of deuterium atoms. Isotopic enrichment is a measure of the abundance of the deuterium isotope in the labeled positions. These parameters are critical for the quality control of this compound.
While a specific certificate of analysis for a single batch of this compound providing a detailed isotopic distribution is not publicly available, the following table presents representative data for a closely related deuterated corticosteroid, Hydrocortisone-d2, to illustrate the expected distribution.[2] It is anticipated that a high-quality batch of this compound would exhibit a similarly high enrichment of the desired d7 isotopologue.
Table 1: Representative Isotopic Distribution of a Deuterated Corticosteroid (Hydrocortisone-d2) [2]
| Isotopic Species | Notation | Percentage (%) |
| Unlabeled Hydrocortisone | d0 | 0.75 |
| Hydrocortisone-d1 | d1 | 1.45 |
| Hydrocortisone-d2 | d2 | 97.80 |
Data is representative and based on a certificate of analysis for Hydrocortisone-d2, a structurally similar compound.[2]
Table 2: Supplier Specifications for Deuterated Hydrocortisone
| Supplier | Product Name | Stated Isotopic Purity | Stated Chemical Purity |
| MedChemExpress | This compound | Not specified | >95% (HPLC) |
| LGC Standards | Hydrocortisone-2,2,4,6,6,21,21-d7 | Not specified | >95% (HPLC)[3] |
Experimental Protocols
The determination of isotopic purity and enrichment of this compound relies on sophisticated analytical techniques, primarily mass spectrometry and nuclear magnetic resonance spectroscopy.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Isotopic Distribution Analysis
LC-MS/MS is the gold standard for quantifying the relative abundance of different isotopologues of this compound.
Methodology:
-
Sample Preparation: A stock solution of this compound is prepared in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL. This stock solution is further diluted to a working concentration suitable for LC-MS/MS analysis (e.g., 1 µg/mL).
-
Chromatographic Separation:
-
HPLC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A reverse-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.
-
Gradient: A linear gradient from a lower to a higher percentage of Mobile Phase B is employed to elute the analyte.
-
Flow Rate: Typically in the range of 0.3-0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometric Detection:
-
Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer (e.g., TOF or Orbitrap).
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode.
-
Analysis Mode: Full scan mode to detect all isotopologues. Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) can be used for targeted quantification of specific isotopologues.
-
Data Analysis: The relative abundance of each isotopic peak (d0 to d7+) is determined by integrating the area under the curve for each respective mass-to-charge ratio (m/z). The percentage of each isotopologue is then calculated relative to the total ion count of all hydrocortisone-related species.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy for Positional Purity
NMR spectroscopy is a powerful tool for confirming the positions of deuterium incorporation and for providing an independent measure of isotopic enrichment.
Methodology:
-
Sample Preparation: A sufficient amount of this compound is dissolved in a deuterated solvent (e.g., chloroform-d or DMSO-d6) to achieve a concentration suitable for NMR analysis (typically 5-10 mg/mL).
-
¹H NMR Spectroscopy:
-
A high-resolution ¹H NMR spectrum is acquired.
-
The absence or significant reduction of signals at the expected positions of deuteration confirms the location of the deuterium labels.
-
Integration of the remaining proton signals can be used to estimate the degree of deuteration at specific sites.
-
-
²H NMR Spectroscopy:
-
A ²H (deuterium) NMR spectrum is acquired.
-
The presence of signals at the chemical shifts corresponding to the deuterated positions provides direct evidence of deuterium incorporation.
-
-
¹³C NMR Spectroscopy:
-
¹³C NMR can also be used to confirm the positions of deuteration, as the signals of carbon atoms bonded to deuterium are typically split into multiplets and shifted slightly upfield.[4]
-
Mandatory Visualizations
Signaling Pathway of Hydrocortisone
Hydrocortisone exerts its effects by binding to the glucocorticoid receptor (GR), which then translocates to the nucleus and modulates gene expression.
Caption: Glucocorticoid receptor signaling pathway of hydrocortisone.
Experimental Workflow for Isotopic Purity Analysis
The following diagram illustrates the typical workflow for the quality control and analysis of this compound.
Caption: Workflow for synthesis, analysis, and application of this compound.
Logical Relationship for Quantification using a Deuterated Internal Standard
The fundamental principle behind the use of a deuterated internal standard is the direct comparison of the analyte's signal to the signal of a known concentration of its isotopically labeled counterpart.
Caption: The logical relationship for quantification using a deuterated internal standard.
Conclusion
The isotopic purity and enrichment of this compound are critical quality attributes that directly impact its performance as an internal standard and tracer in scientific research. This technical guide has provided an overview of the analytical methods used to characterize these properties, presented representative quantitative data, and detailed experimental protocols. The application of rigorous analytical workflows, such as those described herein, is essential for ensuring the quality and reliability of this compound used in drug development and clinical research, ultimately contributing to the generation of accurate and reproducible scientific data.
References
Deconstructing the Certificate of Analysis for Hydrocortisone-d7: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The Certificate of Analysis (CoA) is a critical document that guarantees the identity, purity, and quality of a chemical standard. For isotopically labeled compounds such as Hydrocortisone-d7, the CoA provides an additional layer of crucial information regarding the extent and location of isotopic labeling. This in-depth guide will dissect a typical CoA for this compound, providing a detailed explanation of the key analytical tests, their underlying methodologies, and the interpretation of the resulting data.
Summary of Analytical Data
A typical Certificate of Analysis for this compound will present a summary of the key quality control tests performed on a specific batch or lot of the material. The following tables provide a synthesized example of such data, reflecting common specifications for a high-quality standard.
Table 1: Identification and Physical Properties
| Test | Specification | Result |
| Product Name | This compound | Conforms |
| Molecular Formula | C₂₁H₂₃D₇O₅ | Conforms |
| Molecular Weight | 369.51 g/mol | Conforms |
| Appearance | White to off-white solid | Conforms |
| Solubility | Soluble in Methanol, DMSO | Conforms |
Table 2: Purity and Isotopic Enrichment
| Test | Method | Specification | Result |
| Chemical Purity | HPLC (UV, 254 nm) | ≥ 98.0% | 99.5% |
| Isotopic Enrichment | Mass Spectrometry | ≥ 98 atom % D | 99.2 atom % D |
| Deuterium Incorporation | ¹H NMR Spectroscopy | Consistent with structure | Conforms |
Experimental Protocols
The quantitative data presented in the CoA are the result of rigorous analytical testing. The following sections detail the methodologies for the key experiments used to certify this compound.
High-Performance Liquid Chromatography (HPLC) for Chemical Purity
Purpose: To determine the chemical purity of the this compound standard by separating it from any non-deuterated or other impurities.
Methodology: A reverse-phase HPLC method is typically employed.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: ODS (C18), 5 µm, 4.6 x 150 mm.
-
Mobile Phase: An isocratic or gradient mixture of methanol and water, often with a small amount of acetic acid (e.g., 60:30:10 v/v/v methanol:water:acetic acid).[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: UV absorbance at 254 nm.[1]
-
Sample Preparation: A stock solution of this compound is prepared in methanol at a concentration of approximately 1 mg/mL. This is further diluted to a working concentration (e.g., 0.1 mg/mL) for injection.[1]
-
Analysis: The peak area of this compound is compared to the total area of all peaks in the chromatogram to calculate the purity percentage.
Mass Spectrometry (MS) for Isotopic Enrichment
Purpose: To determine the isotopic enrichment of deuterium in the this compound molecule. This confirms the percentage of molecules that have been successfully labeled with deuterium.
Methodology: High-resolution mass spectrometry (HR-MS), often coupled with liquid chromatography (LC-MS), is used.
-
Instrumentation: An LC-MS system, typically with an electrospray ionization (ESI) source.
-
Sample Introduction: The sample is introduced into the mass spectrometer via direct infusion or after separation by HPLC.
-
Ionization: Electrospray ionization (ESI) in positive ion mode is common for steroids.
-
Data Acquisition: Full scan mass spectra are acquired over a relevant mass-to-charge (m/z) range.
-
Analysis: The isotopic distribution of the molecular ion cluster is analyzed. The relative intensities of the peaks corresponding to the unlabeled (d0) and various deuterated (d1, d2...d7) species are measured. The isotopic enrichment is calculated based on the weighted average of the deuterium content across all observed isotopic peaks.[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy for Identity and Deuterium Incorporation
Purpose: To confirm the chemical structure of this compound and to verify the positions of deuterium labeling.
Methodology: ¹H (Proton) and sometimes ²H (Deuterium) NMR spectroscopy are utilized.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: The sample is dissolved in a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d6).
-
¹H NMR Analysis: The ¹H NMR spectrum is acquired. The absence or significant reduction of signals at specific chemical shifts, corresponding to the positions of deuterium labeling in the hydrocortisone structure, confirms successful deuteration. The remaining proton signals should be consistent with the non-deuterated parts of the molecule.
-
²H NMR Analysis (Optional): A deuterium NMR spectrum can be acquired to directly observe the signals from the deuterium atoms, further confirming their presence and chemical environment.
Visualizing the Workflow and Logic
Diagrams can provide a clear and concise overview of the experimental workflows and the logical relationships between the different components of a Certificate of Analysis.
The above diagram illustrates the hierarchical structure of a typical Certificate of Analysis, showing how the overall document is supported by different categories of data.
This workflow diagram outlines the sequential steps involved in determining the chemical purity of this compound using HPLC.
The diagram above details the process of determining the isotopic enrichment of this compound using mass spectrometry.
References
- 1. Novel HPLC Analysis of Hydrocortisone in Conventional and Controlled-Release Pharmaceutical Preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to the Physical and Chemical Stability of Hydrocortisone-d7 Powder
Disclaimer: This technical guide provides a comprehensive overview of the physical and chemical stability of Hydrocortisone-d7 powder. Due to the limited availability of direct stability studies on the deuterated form, this guide leverages extensive data from its non-deuterated analog, hydrocortisone. The principles of stability and degradation pathways are expected to be highly similar. However, it is important to note that the kinetic isotope effect may lead to increased metabolic and chemical stability in deuterated compounds due to the stronger carbon-deuterium bond.[1][] This should be taken into consideration when applying the following data.
Introduction
This compound, the deuterated analog of hydrocortisone, serves as a crucial internal standard for quantitative analyses by nuclear magnetic resonance (NMR), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS).[3][4] Its utility in pharmacokinetic and metabolic studies relies on its chemical and physical stability, ensuring accurate and reproducible results. This guide provides a detailed examination of the stability profile of this compound powder, including its physical and chemical properties, recommended storage conditions, potential degradation pathways, and analytical methodologies for stability assessment.
Physical and Chemical Properties
This compound is a white to off-white crystalline powder.[5] While specific data for the deuterated form is not extensively published, the physical and chemical properties are expected to be nearly identical to hydrocortisone.
Table 1: Physical and Chemical Properties of Hydrocortisone
| Property | Value | Reference |
| Appearance | White to off-white crystalline powder | [6][7] |
| Molecular Formula | C₂₁H₂₃D₇O₅ | [5] |
| Molecular Weight | 369.50 g/mol | [5] |
| Melting Point | 212 - 220 °C (decomposes) | [7][8] |
| Solubility | Relatively insoluble in water | [9] |
Chemical Stability and Degradation
This compound is stable under normal storage conditions. However, it is susceptible to degradation through several pathways, primarily oxidation and hydrolysis.[3][5][10]
Degradation Pathways
The primary degradation pathways for hydrocortisone, and by extension this compound, involve the dihydroxyacetone side chain. Key degradation reactions include:
-
Oxidation: The C-21 hydroxyl group can be oxidized to form the corresponding aldehyde (hydrocortisone-21-aldehyde or impurity G).[11][12] Further oxidation can lead to the formation of a 17-carboxylic acid derivative.[13] Baeyer-Villiger oxidation is a known mechanism for this degradation.
-
Isomerization: Reversible isomerization between the C-17 and C-21 esters can occur.
-
Elimination and Rearrangement: Other degradation pathways can lead to the formation of various impurities, including cortisone (impurity B).
Factors Affecting Stability
Several factors can accelerate the degradation of this compound powder:
-
Temperature: Elevated temperatures increase the rate of chemical degradation.
-
pH: The stability of hydrocortisone in solution is pH-dependent.
-
Incompatible Materials: Contact with strong oxidizing agents, alkalis, and strong acids can lead to decomposition.[15] Certain excipients, such as magnesium stearate and β-cyclodextrin, have also been shown to be incompatible.
Quantitative Stability Data
The following tables summarize the stability of hydrocortisone under various conditions. This data can serve as a valuable reference for understanding the expected stability of this compound.
Table 2: Stability of Compounded Hydrocortisone Powder (20 mg/g in lactose monohydrate) at 25 ± 2 °C and 60 ± 5% Relative Humidity [12]
| Storage Condition | Time (days) | Hydrocortisone Content (%) |
| Closed Bottle | 0 | 100 |
| 30 | 99.8 | |
| 60 | 100.2 | |
| 90 | 99.5 | |
| 120 | 99.1 | |
| In-use Bottle | 0 | 100 |
| 30 | 100.5 | |
| 60 | 100.1 | |
| 90 | 99.7 | |
| 120 | 98.9 | |
| Laminated Paper | 0 | 100 |
| 30 | 100.1 | |
| 60 | 99.8 | |
| 90 | 99.3 | |
| 120 | 98.5 |
Table 3: Stability of Hydrocortisone Succinate Oral Solutions (1 mg/mL) Under Refrigeration (3–7°C) [16][17]
| pH | Time (days) | Remaining Concentration (%) |
| 5.5 | 1 | 97.32 ± 3.05 |
| 7 | 95.27 ± 2.36 | |
| 14 | 95.07 ± 3.15 | |
| 6.5 | 1 | 105.10 ± 5.50 |
| 7 | 103.49 ± 3.12 | |
| 14 | 101.84 ± 2.26 | |
| 7.4 | 1 | 102.99 ± 1.00 |
| 7 | 104.17 ± 2.41 | |
| 14 | 94.29 ± 1.96 |
Recommended Storage and Handling
To ensure the long-term stability of this compound powder, the following storage and handling guidelines are recommended:
-
Storage Temperature: Store at a controlled room temperature of 20°C to 25°C (68°F to 77°F).[18] For long-term storage, refrigeration at 2-8°C or freezing at -20°C is advisable, especially for solutions.[1]
-
Container: Preserve in well-closed, light-resistant containers to protect from light and moisture.[8][14][15]
-
Handling: Handle in a well-ventilated area, avoiding dust formation. Use appropriate personal protective equipment, including gloves and eye protection.
Experimental Protocols for Stability Assessment
The stability of this compound can be assessed using stability-indicating analytical methods, primarily High-Performance Liquid Chromatography (HPLC).
Stability-Indicating HPLC Method
This protocol is adapted from a validated method for hydrocortisone and its degradation products.[12]
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and a buffer (e.g., 0.05 M potassium phosphate monobasic, pH 4.5).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Sample Preparation: Accurately weigh and dissolve the this compound powder in a suitable diluent (e.g., a mixture of acetonitrile and water) to a known concentration.
-
Forced Degradation Studies: To demonstrate the stability-indicating nature of the method, samples should be subjected to stress conditions such as acid and base hydrolysis, oxidation, heat, and photolysis.
Visualizations
Glucocorticoid Signaling Pathway
Hydrocortisone exerts its effects by binding to the glucocorticoid receptor (GR), which then modulates gene expression.
Caption: Simplified diagram of the genomic glucocorticoid signaling pathway.
Experimental Workflow for Stability Testing
The following diagram illustrates a typical workflow for assessing the stability of this compound powder.
Caption: General workflow for forced degradation stability testing.
Conclusion
This compound powder is a stable compound under recommended storage conditions. However, it is susceptible to degradation by oxidation and hydrolysis, which can be accelerated by exposure to light, heat, and incompatible substances. This guide provides a comprehensive overview of its stability, drawing on data from its non-deuterated counterpart, hydrocortisone. For critical applications, it is recommended to perform specific stability studies on this compound under the intended conditions of use. The provided experimental protocols and analytical methods offer a robust framework for such assessments.
References
- 1. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Oxidative degradation of hydrocortisone in presence of attapulgite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. juniperpublishers.com [juniperpublishers.com]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Kinetics of decomposition and formulation of hydrocortisone butyrate in semiaqueous and gel systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mechanism driven structural elucidation of forced degradation products from hydrocortisone in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Stability of Hydrocortisone in Oral Powder Form Compounded for Pediatric Patients in Japan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Studies on the Stability of Corticosteroids: Degradation of Clobetasol Propionate, Desonide and Hydrocortisone in Topical Formulations by HPLC and UPLC-MS/MS [scirp.org]
- 14. Hydrocortisone: Uses, Benefits, Mechanism, and Scientific Insights - Amerigo Scientific [amerigoscientific.com]
- 15. researchgate.net [researchgate.net]
- 16. Stability of Hydrocortisone Preservative-Free Oral Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Stability of Hydrocortisone Preservative-Free Oral Solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
A Technical Guide to Hydrocortisone-d7 as an Internal Standard in Mass Spectrometry
Audience: Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical overview of the mechanism of action of Hydrocortisone-d7 when used as an internal standard (IS) in quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS). It details the core principles, experimental methodologies, and data presentation for its application in bioanalysis.
Introduction: The Challenge of Quantitative Bioanalysis
The accurate quantification of analytes like hydrocortisone in complex biological matrices (e.g., plasma, urine, serum) is a significant challenge in drug development and clinical research.[1][2] The primary obstacles are variability during sample preparation and the phenomenon known as "matrix effects."[2][3] Matrix effects, caused by co-eluting endogenous components, can suppress or enhance the ionization of the target analyte in the mass spectrometer's source, leading to inaccurate and imprecise results.[2][3]
To overcome these issues, the principle of isotope dilution mass spectrometry (IDMS) is employed, using a stable isotope-labeled (SIL) internal standard.[4][5] this compound, a deuterated analog of hydrocortisone, is considered the "gold standard" for this purpose, as it provides the highest possible level of analytical accuracy and precision.[4][6]
Core Principle: Isotope Dilution Mass Spectrometry (IDMS)
IDMS is a powerful analytical technique for the precise determination of an analyte's concentration.[7][8] The method involves adding a known amount of an isotopically enriched version of the analyte (the "spike" or internal standard) to the sample at the earliest stage of preparation.[4][5][7]
The core premise is that the SIL internal standard is chemically and physically almost identical to the native analyte.[1][9] Therefore, it behaves in the same manner throughout the entire analytical workflow, including extraction, derivatization, chromatography, and ionization.[4] Any loss of analyte during sample processing or any fluctuation in instrument response will be mirrored by the internal standard.[4] The mass spectrometer can differentiate between the native analyte and the heavier SIL-IS.[4] Consequently, by measuring the ratio of the analyte's signal to the internal standard's signal, an accurate quantification can be achieved, effectively nullifying procedural and matrix-induced variations.[4]
Mechanism of Action of this compound
This compound functions as an ideal internal standard by perfectly mimicking the behavior of endogenous hydrocortisone. Its mechanism is rooted in its structural similarity and the subtle, yet detectable, mass difference.
Physicochemical Similarity and Co-elution
Deuterium is a stable, non-radioactive isotope of hydrogen.[9] Replacing seven hydrogen atoms in the hydrocortisone molecule with deuterium (as in this compound) results in a compound with nearly identical physicochemical properties, including polarity, pKa, and solubility.[1][9] This ensures that during liquid chromatography, this compound co-elutes with the native hydrocortisone.[9][10] This co-elution is critical because it guarantees that both compounds experience the exact same chemical environment as they enter the mass spectrometer, which is essential for correcting matrix effects.
Correction for Sample Preparation Variability
Bioanalytical methods often involve multiple sample preparation steps, such as protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE).[10] During these steps, analyte loss is almost inevitable. By adding a precise amount of this compound to the sample before the first extraction step, any physical loss of the analyte will be matched by a proportional loss of the internal standard. The ratio of the two compounds remains constant, ensuring the final calculated concentration is unaffected by recovery inconsistencies.
Correction for Matrix Effects
Matrix effects occur when molecules from the biological sample co-elute with the analyte and interfere with its ionization efficiency in the MS source.[2][3]
-
Ion Suppression: The most common effect, where matrix components compete with the analyte for ionization, reducing the analyte's signal intensity.[2]
-
Ion Enhancement: Less common, where matrix components improve the ionization efficiency, artificially increasing the signal.[2]
Because this compound co-elutes and has the same chemical properties as hydrocortisone, it is subject to the identical degree of ion suppression or enhancement.[1][2] Therefore, while the absolute signal intensities of both compounds may fluctuate between samples, their ratio remains stable and directly proportional to the analyte's concentration.
Caption: Diagram 1: How a deuterated internal standard corrects for matrix effects.
Experimental Protocol: Quantitative Analysis of Hydrocortisone
This section outlines a generalized but detailed methodology for the LC-MS/MS analysis of hydrocortisone in human plasma using this compound as an internal standard.
Materials and Reagents
-
Hydrocortisone reference standard
-
This compound internal standard
-
LC-MS grade Methanol, Acetonitrile, and Water
-
Formic Acid
-
Human plasma (blank)
Preparation of Solutions
-
Stock Solutions (1 mg/mL): Accurately weigh ~1 mg of hydrocortisone and this compound into separate volumetric flasks. Dissolve in methanol to a final volume of 1 mL.
-
Working Standard Solutions: Prepare serial dilutions of the hydrocortisone stock solution with 50:50 methanol/water to create calibration standards ranging from 1 ng/mL to 1000 ng/mL.
-
Internal Standard Working Solution (50 ng/mL): Dilute the this compound stock solution with 50:50 methanol/water.
Sample Preparation (Protein Precipitation)
-
Pipette 50 µL of plasma sample, calibration standard, or quality control (QC) sample into a microcentrifuge tube.
-
Add 20 µL of the Internal Standard Working Solution (50 ng/mL) to every tube and vortex briefly.
-
Add 200 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer 150 µL of the supernatant to a clean HPLC vial for analysis.
LC-MS/MS Instrumentation and Parameters
-
LC System: UHPLC system
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Ionization Mode: Electrospray Ionization (ESI), Positive
Data Presentation: Quantitative Parameters
All quantitative data should be summarized for clarity.
Table 1: Physicochemical and MS Properties
| Property | Hydrocortisone (Analyte) | This compound (Internal Standard) | Rationale for Similarity |
|---|---|---|---|
| Chemical Formula | C₂₁H₃₀O₅ | C₂₁H₂₃D₇O₅ | Isotopic substitution |
| Average Mass | 362.46 g/mol | 369.50 g/mol | 7 Deuterium atoms replace 7 Hydrogen atoms |
| Ionization Mode | ESI Positive | ESI Positive | Identical ionizable functional groups |
| Retention Time | ~2.5 min | ~2.5 min | Near-identical polarity and column interaction |
Table 2: Typical Multiple Reaction Monitoring (MRM) Transitions
| Compound | Precursor Ion (Q1) [M+H]⁺ | Product Ion (Q3) | Collision Energy (eV) |
|---|---|---|---|
| Hydrocortisone | m/z 363.2 | m/z 121.1 | 25-35 |
| This compound | m/z 370.2 | m/z 124.1 | 25-35 |
Note: Specific m/z values and collision energies must be optimized for the specific instrument used.
Table 3: Example Calibration Curve Data
| Standard Conc. (ng/mL) | Analyte Peak Area | IS Peak Area | Response Ratio (Analyte/IS) |
|---|---|---|---|
| 1.0 | 5,250 | 498,500 | 0.0105 |
| 5.0 | 26,100 | 501,200 | 0.0521 |
| 25.0 | 135,400 | 495,600 | 0.2732 |
| 100.0 | 542,800 | 499,100 | 1.0875 |
| 500.0 | 2,650,000 | 496,300 | 5.3395 |
| 1000.0 | 5,315,000 | 497,800 | 10.6770 |
Visualizing the Workflow and Logic
Caption: Diagram 2: Step-by-step workflow for quantitative analysis.
Caption: Diagram 3: Decision-making process for selecting an internal standard.
Conclusion
This compound is an indispensable tool for the accurate and precise quantification of hydrocortisone in complex biological matrices. Its mechanism of action is based on the robust principle of isotope dilution, where its near-identical physicochemical properties to the native analyte allow it to perfectly track and correct for variability in sample preparation and instrument response.[4][9] By serving as a reliable comparator, it compensates for matrix effects and procedural losses, ensuring that the data generated is of the highest quality and integrity, which is paramount for regulatory submissions and clinical decision-making.[9]
References
- 1. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. Utilizing Internal Standard Responses to Assess Risk on Reporting Bioanalytical Results from Hemolyzed Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Isotope dilution - Wikipedia [en.wikipedia.org]
- 6. tandfonline.com [tandfonline.com]
- 7. osti.gov [osti.gov]
- 8. repository.up.ac.za [repository.up.ac.za]
- 9. resolvemass.ca [resolvemass.ca]
- 10. texilajournal.com [texilajournal.com]
An In-depth Technical Guide to Hydrocortisone-d7
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Hydrocortisone-d7, a deuterated analog of the endogenous glucocorticoid hormone hydrocortisone. This document details its chemical and physical properties, provides in-depth experimental protocols for its synthesis and analysis, and elucidates the signaling pathway of its parent compound, hydrocortisone. The information herein is intended to serve as a valuable resource for professionals in research, and drug development.
Core Data Presentation
This compound, a stable isotope-labeled version of hydrocortisone, is a critical tool in various analytical and research applications, primarily as an internal standard for mass spectrometry-based quantification of hydrocortisone. The deuteration provides a distinct mass shift, allowing for accurate differentiation from the endogenous analyte.
Chemical and Physical Properties
The properties of this compound are largely comparable to those of hydrocortisone, with the primary difference being its increased molecular weight due to the incorporation of deuterium atoms. Below is a summary of key quantitative data for both compounds.
| Property | This compound | Hydrocortisone |
| Synonyms | Cortisol-2,2,4,6,6,21,21-d7, this compound | Cortisol, 11β,17α,21-Trihydroxypregn-4-ene-3,20-dione |
| CAS Number | 73565-87-4[1] | 50-23-7[2] |
| Molecular Formula | C₂₁H₂₃D₇O₅[3] | C₂₁H₃₀O₅[4] |
| Molecular Weight | ~369.5 g/mol [3] | 362.46 g/mol [5] |
| Appearance | White to off-white solid | White crystalline powder[2] |
| Melting Point | 211-214 °C (for hydrocortisone)[2] | 211-214 °C[2] |
| Solubility | Soluble in DMSO (≥13.3 mg/mL), sparingly soluble in ethanol, insoluble in water (similar to hydrocortisone) | Soluble in ethanol (15 mg/ml), practically insoluble in water[4][6] |
| Storage Temperature | 2-8°C Refrigerator | Room Temperature |
Note: Properties for this compound are often reported based on the parent compound, with adjustments for the mass difference. Specific properties may vary slightly between different deuterated isomers.
Experimental Protocols
Detailed methodologies are crucial for the effective utilization of this compound in a laboratory setting. The following sections provide comprehensive protocols for its synthesis and analysis.
Synthesis of Deuterated Hydrocortisone
The synthesis of deuterated corticosteroids can be achieved through various methods, often involving reductive deuteration of a suitable precursor. The following is a generalized protocol based on published methods for preparing multi-deuterated corticosteroids.[7]
Objective: To introduce deuterium atoms into the hydrocortisone molecule.
Materials:
-
Prednisolone or a suitable precursor
-
Rhodium (5%) on alumina catalyst
-
Deuterated acetic acid (CH₃COOD)
-
Deuterium gas (D₂)
-
Appropriate solvents for reaction and purification (e.g., ethyl acetate, methanol)
-
Standard laboratory glassware and equipment for chemical synthesis under an inert atmosphere
Procedure:
-
Precursor Preparation: Dissolve the starting material (e.g., prednisolone) in deuterated acetic acid in a reaction vessel suitable for hydrogenation.
-
Catalyst Addition: Carefully add the rhodium on alumina catalyst to the solution under an inert atmosphere.
-
Deuteration Reaction: Seal the reaction vessel and introduce deuterium gas to the desired pressure. Stir the reaction mixture vigorously at room temperature for a specified period (e.g., 24-48 hours), monitoring the progress of the reaction by a suitable analytical technique (e.g., TLC or LC-MS).
-
Work-up: Upon completion, carefully filter the reaction mixture to remove the catalyst. Evaporate the solvent under reduced pressure.
-
Purification: The crude product is then purified using chromatographic techniques, such as column chromatography or preparative HPLC, to isolate the desired deuterated hydrocortisone.
-
Characterization: The final product should be thoroughly characterized by mass spectrometry to confirm the molecular weight and deuterium incorporation, and by NMR spectroscopy to confirm the positions of the deuterium labels.
Quantitative Analysis by LC-MS/MS
This compound is predominantly used as an internal standard for the accurate quantification of hydrocortisone in biological matrices by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Objective: To quantify the concentration of hydrocortisone in a biological sample (e.g., serum, urine) using this compound as an internal standard.
Materials:
-
LC-MS/MS system (e.g., a triple quadrupole mass spectrometer with an electrospray ionization source)
-
HPLC or UHPLC column suitable for steroid analysis (e.g., C18 column)
-
Mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid)
-
Hydrocortisone analytical standard
-
This compound internal standard solution of a known concentration
-
Biological matrix (e.g., serum, urine)
-
Sample preparation reagents (e.g., acetonitrile for protein precipitation, solid-phase extraction cartridges)
Procedure:
-
Sample Preparation:
-
Thaw biological samples at room temperature.
-
To a known volume of the sample (e.g., 100 µL of serum), add a known amount of the this compound internal standard solution.
-
Perform protein precipitation by adding a solvent like acetonitrile, followed by vortexing and centrifugation.[8]
-
Alternatively, for cleaner samples, a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can be employed.[7]
-
Evaporate the supernatant or the eluted solvent to dryness and reconstitute the residue in the initial mobile phase.[8]
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into the LC-MS/MS system.
-
Separate the analytes using a suitable gradient elution on the HPLC/UHPLC column.
-
Detect the parent and product ions for both hydrocortisone and this compound using Multiple Reaction Monitoring (MRM) mode. The specific ion transitions will depend on the instrument and ionization conditions. For example, for hydrocortisone, a transition of m/z 363.2 -> 121.2 might be monitored.[9]
-
-
Data Analysis:
-
Integrate the peak areas for both the analyte and the internal standard.
-
Calculate the ratio of the analyte peak area to the internal standard peak area.
-
Construct a calibration curve using known concentrations of the hydrocortisone standard.
-
Determine the concentration of hydrocortisone in the unknown sample by interpolating its peak area ratio on the calibration curve.
-
Analysis by GC-MS
Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for the analysis of hydrocortisone, though it often requires derivatization to improve volatility and thermal stability.
Objective: To analyze hydrocortisone in a sample using GC-MS, with this compound as an internal standard.
Materials:
-
GC-MS system with a suitable capillary column (e.g., 100% dimethylpolysiloxane)[10]
-
Derivatization reagents (e.g., methoxylamine HCl and trimethylsilyl imidazole)[10]
-
Solvents for extraction and derivatization
-
Hydrocortisone analytical standard
-
This compound internal standard
Procedure:
-
Sample Preparation and Derivatization:
-
Extract the steroids from the biological matrix using an appropriate method (e.g., LLE or SPE).[11]
-
Evaporate the extract to dryness.
-
Derivatize the dried residue to form more volatile and thermally stable derivatives (e.g., methoxime-trimethylsilyl derivatives).[12] This typically involves reacting the sample with the derivatizing agents at an elevated temperature.[12]
-
-
GC-MS Analysis:
-
Inject the derivatized sample into the GC-MS system.
-
Separate the components on the capillary column using a temperature-programmed oven.
-
Acquire mass spectra in either full scan or selected ion monitoring (SIM) mode to detect the characteristic ions of the derivatized hydrocortisone and this compound.
-
-
Data Analysis:
-
Identify the peaks corresponding to the derivatized analyte and internal standard based on their retention times and mass spectra.
-
Quantify the analyte using a similar internal standard calibration method as described for LC-MS/MS.
-
Signaling Pathway and Experimental Workflows
Understanding the biological context of hydrocortisone is essential for researchers. The following diagrams illustrate the hydrocortisone signaling pathway and a typical experimental workflow for steroid analysis.
Hydrocortisone Signaling Pathway
Hydrocortisone exerts its effects by binding to the glucocorticoid receptor (GR), which then acts as a ligand-activated transcription factor to regulate gene expression.[6][13]
Caption: The genomic signaling pathway of hydrocortisone via the glucocorticoid receptor.
Experimental Workflow for Steroid Analysis using LC-MS/MS
The following diagram outlines a typical workflow for the quantitative analysis of steroids from biological samples using LC-MS/MS with a deuterated internal standard.[7][8]
Caption: A generalized workflow for the quantitative analysis of corticosteroids.[14]
This guide provides foundational knowledge and practical protocols for working with this compound. Researchers are encouraged to adapt these methodologies to their specific instrumentation and experimental needs, always adhering to good laboratory practices and safety guidelines.
References
- 1. thepurechem.com [thepurechem.com]
- 2. Hydrocortisone CAS#: 50-23-7 [m.chemicalbook.com]
- 3. clearsynth.com [clearsynth.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. Hydrocortisone | Cortisol | glucocorticoid hormone | TargetMol [targetmol.com]
- 6. corticostatin.com [corticostatin.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. academic.oup.com [academic.oup.com]
- 10. Rapid Analysis of Steroid Hormones by GC/MS [restek.com]
- 11. Steroid Profiling by Gas Chromatography–Mass Spectrometry and High Performance Liquid Chromatography–Mass Spectrometry for Adrenal Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Derivatization-Enhanced Analysis of Glucocorticoids for Structural Characterization by Gas Chromatography-Orbitrap High-Resolution Mass Spectrometry [mdpi.com]
- 13. studysmarter.co.uk [studysmarter.co.uk]
- 14. benchchem.com [benchchem.com]
Commercial Sources and Analytical Guidance for High-Purity Hydrocortisone-d7
A Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of commercial sources for high-purity Hydrocortisone-d7, a crucial internal standard for the accurate quantification of hydrocortisone in biological matrices. Furthermore, this guide details a validated experimental protocol for its use in liquid chromatography-tandem mass spectrometry (LC-MS/MS) applications and illustrates the fundamental glucocorticoid signaling pathway.
Commercial Supplier Overview
For researchers and drug development professionals, sourcing high-purity deuterated standards is critical for assay accuracy and reproducibility. The following table summarizes known commercial suppliers of this compound, providing key specifications to aid in the selection of the most suitable material for your research needs.
| Supplier | Product Name | Catalog Number | Purity | Available Quantities |
| MedChemExpress | This compound | HY-N0583S3 | >98% | 1 mg, 5 mg, 10 mg |
| The Pure Chem | Hydrocortisone D7 | TPC1522 | Not specified | In-stock, contact for details |
| LGC Standards (Distributor for Toronto Research Chemicals) | Hydrocortisone-2,2,4,6,6,21,21-d7 | TRC-H714690 | Not specified | Contact for details |
Note: Purity specifications and available quantities are subject to change. It is recommended to request a lot-specific Certificate of Analysis (CoA) from the supplier for the most accurate and up-to-date information.
Experimental Protocol: Quantification of Hydrocortisone in Human Urine by LC-MS/MS
The following protocol is adapted from a validated method for the quantitative analysis of hydrocortisone in a biological matrix using a deuterated internal standard.[1] This method is suitable for pharmacokinetic studies, clinical monitoring, and other research applications requiring precise measurement of hydrocortisone levels.
Materials and Reagents
-
Hydrocortisone analytical standard
-
This compound (internal standard)
-
HPLC-grade methanol
-
HPLC-grade water
-
Formic acid
-
Human urine (blank)
Sample Preparation
A "dilute-and-shoot" method is employed for its simplicity and high throughput.[1]
-
Thaw frozen urine samples at room temperature.
-
Prepare a working internal standard solution of this compound in methanol.
-
To 500 µL of each urine sample, add 25 µL of the this compound working solution and 500 µL of water.
-
Vortex the samples for 30 seconds.
-
The samples are now ready for injection into the LC-MS/MS system.
Liquid Chromatography Conditions
-
Column: A C18 reversed-phase column (e.g., 4.6 x 50 mm, 3.5 µm) is suitable.
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Methanol with 0.1% formic acid
-
Gradient: A linear gradient from a low to a high percentage of Mobile Phase B is used to elute the analytes. The specific gradient profile should be optimized to ensure baseline separation of hydrocortisone and this compound from matrix components.
-
Flow Rate: A typical flow rate is around 0.5 mL/min.
-
Injection Volume: 10-20 µL
Mass Spectrometry Conditions
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Hydrocortisone: The precursor ion [M+H]⁺ is m/z 363.2. A characteristic product ion to monitor is m/z 121.2.
-
This compound: The precursor ion [M+H]⁺ is approximately m/z 370.2 (exact mass will depend on the specific deuteration pattern). The corresponding product ion should be selected based on fragmentation analysis.
-
-
Optimization: Ion source parameters (e.g., capillary voltage, source temperature, gas flows) and collision energies for each MRM transition should be optimized to maximize signal intensity.
Calibration and Quantification
-
Prepare a series of calibration standards by spiking blank urine with known concentrations of the hydrocortisone analytical standard.
-
Add a constant amount of the this compound internal standard to all calibration standards and unknown samples.
-
Generate a calibration curve by plotting the peak area ratio of hydrocortisone to this compound against the concentration of the hydrocortisone standards.
-
The concentration of hydrocortisone in the unknown samples is then determined from this calibration curve.
Visualizations
Glucocorticoid Signaling Pathway
Hydrocortisone, a glucocorticoid, exerts its effects primarily through the glucocorticoid receptor (GR), a ligand-activated transcription factor. The following diagram illustrates the classical genomic signaling pathway.
Caption: Classical genomic signaling pathway of hydrocortisone.
Experimental Workflow for Hydrocortisone Quantification
The diagram below outlines the key steps in the quantitative analysis of hydrocortisone from biological samples using a deuterated internal standard.
References
The Role of Hydrocortisone-d7 in Advancing Steroid Hormone Pathway Studies: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the critical role of Hydrocortisone-d7 as an internal standard in the quantitative analysis of steroid hormones. Accurate measurement of steroid profiles is paramount in understanding endocrine function, diagnosing disorders, and developing novel therapeutics. This document provides a comprehensive overview of the methodologies, experimental protocols, and data interpretation facilitated by the use of this stable isotope-labeled compound.
Introduction to Steroidogenesis and the Significance of Cortisol
Steroidogenesis is the biological process by which steroid hormones are generated from cholesterol.[1] This complex cascade of enzymatic reactions, primarily occurring in the adrenal glands and gonads, produces a variety of essential hormones, including glucocorticoids, mineralocorticoids, and androgens. Cortisol, the primary glucocorticoid in humans, plays a vital role in regulating a wide range of physiological processes, including metabolism, immune response, and stress.[2] Dysregulation of the steroid hormone pathway can lead to numerous endocrine disorders, making the precise quantification of cortisol and its metabolites a cornerstone of clinical and research endocrinology.
The Utility of this compound in Quantitative Analysis
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for steroid hormone analysis due to its high sensitivity and specificity. In LC-MS/MS-based quantification, stable isotope-labeled internal standards are indispensable for correcting for variations in sample preparation and instrument response. This compound, a deuterated analog of hydrocortisone (cortisol), serves as an ideal internal standard for cortisol quantification.[3] Because it has nearly identical chemical and physical properties to the endogenous analyte, it co-elutes during chromatography and experiences similar ionization efficiency in the mass spectrometer. The mass difference of 7 atomic mass units allows for its distinct detection from the unlabeled cortisol, enabling accurate and precise quantification.
Steroid Biosynthesis Pathway Focusing on Cortisol
The synthesis of cortisol from cholesterol involves a series of enzymatic conversions within the adrenal cortex. The pathway is tightly regulated by the hypothalamic-pituitary-adrenal (HPA) axis. The following diagram illustrates the key steps leading to cortisol production.
Experimental Protocols for Steroid Quantification
The accurate quantification of cortisol using this compound as an internal standard involves several critical steps, from sample preparation to data acquisition. The following sections detail common experimental protocols.
Sample Preparation
The choice of sample preparation technique is crucial for removing interfering substances from the biological matrix and concentrating the analytes of interest. Common methods include protein precipitation, liquid-liquid extraction (LLE), and supported liquid extraction (SLE).
| Method | Protocol | Advantages | Disadvantages |
| Protein Precipitation (PPT) | 1. To 100 µL of serum or plasma, add 300 µL of cold acetonitrile containing the this compound internal standard. 2. Vortex for 1 minute to precipitate proteins. 3. Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes. 4. Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen. 5. Reconstitute the residue in a suitable solvent (e.g., 100 µL of 50% methanol in water) for LC-MS/MS analysis. | Simple, fast, and high-throughput. | May not effectively remove all matrix interferences, leading to potential ion suppression. |
| Liquid-Liquid Extraction (LLE) | 1. To 200 µL of serum or plasma, add the this compound internal standard. 2. Add 1 mL of an organic solvent (e.g., methyl tert-butyl ether or ethyl acetate). 3. Vortex vigorously for 2 minutes. 4. Centrifuge to separate the aqueous and organic layers. 5. Transfer the organic layer to a clean tube and evaporate to dryness. 6. Reconstitute the residue for LC-MS/MS analysis. | Provides a cleaner extract compared to PPT. | More labor-intensive and time-consuming; potential for emulsion formation. |
| Supported Liquid Extraction (SLE) | 1. Load the pre-treated sample (serum/plasma with internal standard) onto an SLE plate or cartridge. 2. Allow the sample to absorb into the sorbent material. 3. Apply a water-immiscible elution solvent (e.g., dichloromethane/isopropanol) and collect the eluate. 4. Evaporate the eluate to dryness. 5. Reconstitute the residue for analysis. | High-throughput, reproducible, and provides clean extracts. | Can be more expensive than PPT or LLE. |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
The reconstituted sample extract is then injected into an LC-MS/MS system for separation and detection.
| Parameter | Typical Conditions |
| LC Column | C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.7 µm particle size) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in methanol or acetonitrile |
| Gradient | A linear gradient from a low to high percentage of mobile phase B over several minutes to elute the steroids. |
| Flow Rate | 0.3 - 0.5 mL/min |
| Injection Volume | 5 - 20 µL |
| Ionization Mode | Electrospray Ionization (ESI) in positive mode |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) |
Quantitative Data and Method Performance
The performance of an LC-MS/MS method for cortisol quantification using this compound is assessed by its linearity, limit of quantification (LOQ), precision, and accuracy.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Hydrocortisone (Cortisol) | 363.2 | 121.1 | 25 |
| This compound | 370.2 | 124.1 | 25 |
Note: The MRM transition for this compound is inferred based on the fragmentation pattern of hydrocortisone and the +7 mass shift. The exact values may need to be optimized for a specific instrument.
| Parameter | Typical Performance |
| Linearity (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.1 - 1.0 ng/mL |
| Intra- and Inter-day Precision (%CV) | < 15% |
| Accuracy (%Bias) | Within ±15% |
Experimental Workflow
The following diagram outlines the typical workflow for the quantification of cortisol in a biological sample using this compound as an internal standard.
Logical Relationship of Internal Standard Use
The fundamental principle of using an internal standard is to account for any analyte loss during sample processing and variations in instrument response. The following diagram illustrates this logical relationship.
Conclusion
This compound is an essential tool for researchers, scientists, and drug development professionals engaged in steroid hormone pathway studies. Its use as an internal standard in LC-MS/MS methodologies ensures the generation of accurate and reliable quantitative data for cortisol. The detailed protocols and data presented in this guide provide a solid foundation for the implementation of robust and reproducible analytical methods for steroid profiling, ultimately contributing to a deeper understanding of endocrine physiology and pathology.
References
Preliminary Evaluation of Hydrocortisone-d7 in Cell Culture: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preliminary evaluation of Hydrocortisone-d7 in a cell culture setting. This compound, a deuterium-labeled version of the glucocorticoid hydrocortisone, is primarily utilized as an internal standard for accurate quantification in mass spectrometry-based assays. However, before its routine use in such applications, a preliminary evaluation is crucial to ensure that the isotopic labeling does not significantly alter its inherent biological activity compared to its non-deuterated counterpart.
This guide outlines the fundamental mechanism of action of hydrocortisone, presents relevant quantitative data from in vitro studies, and provides detailed experimental protocols for a thorough preliminary evaluation.
Mechanism of Action of Hydrocortisone
Hydrocortisone, a synthetic glucocorticoid, exerts its effects by binding to the cytosolic glucocorticoid receptor (GR). Upon binding, the hydrocortisone-GR complex translocates to the cell nucleus. Within the nucleus, this complex acts as a transcription factor, binding to specific DNA sequences known as glucocorticoid response elements (GREs). This interaction modulates the transcription of target genes, leading to the upregulation of anti-inflammatory proteins, such as lipocortin-1, and the downregulation of pro-inflammatory molecules, including cytokines and chemokines. Additionally, hydrocortisone is known to inhibit the nuclear factor kappa B (NF-κB) signaling pathway, a key regulator of inflammatory responses.
Data Presentation: In Vitro Effects of Hydrocortisone
The following tables summarize quantitative data on the in vitro effects of hydrocortisone on various cell lines. While specific data for this compound is not extensively available in published literature, the biological activity is expected to be comparable to that of unlabeled hydrocortisone. A preliminary evaluation, as detailed in the experimental protocols below, is designed to confirm this assumption.
Table 1: IC50 Values of Hydrocortisone in Various Cell Lines
| Cell Line | Assay | IC50 (mM) | Exposure Time (hours) | Reference |
| HEK293 | Cytotoxicity | 12 ± 0.6 | 48 | |
| MDA-MB-231 | Cytotoxicity | 2.11 ± 0.05 | 48 | |
| MCF-7 | Cytotoxicity | 2.73 ± 0.128 | 48 | |
| MDA-MB-231 | Anti-migratory | 3.650 ± 0.16 | Not Specified | |
| MCF-7 | Anti-migratory | 5.159 ± 0.21 | Not Specified |
Table 2: Effects of Hydrocortisone on Cell Proliferation and Metabolism
| Cell Line | Parameter | Concentration (µM) | Effect | Reference |
| Mesenchymal Stromal Cells | Total Cell Yield | Not Specified | 2-fold reduction | |
| Mesenchymal Stromal Cells | Cloning Efficiency | Not Specified | 2-3 times increase | |
| HEp-2 | Mitochondrial Activity | 0.5 and 1.0 | Significant increase | |
| HEp-2 | Mitochondrial Activity | 2.5 | Reduction |
Experimental Protocols
This section provides detailed methodologies for the preliminary evaluation of this compound in a cell culture setting. The workflow is designed to first assess the biological activity of this compound in comparison to unlabeled hydrocortisone and then to establish a protocol for its use as an internal standard for quantification.
Cell Viability Assay
Objective: To determine the cytotoxic potential of this compound and compare its IC50 value to that of unlabeled hydrocortisone.
Materials:
-
Selected cell line (e.g., HEK293, MCF-7)
-
Complete cell culture medium
-
This compound (powder)
-
Hydrocortisone (powder)
-
DMSO (for stock solution preparation)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Protocol:
-
Stock Solution Preparation: Prepare 10 mM stock solutions of both this compound and hydrocortisone in DMSO.
-
Cell Seeding: Seed the selected cell line into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2.
-
Treatment: Prepare serial dilutions of this compound and hydrocortisone from the stock solutions in complete culture medium. The final concentrations should typically range from 0.1 µM to 10 mM. Remove the medium from the wells and add 100 µL of the respective drug dilutions. Include vehicle control wells (medium with the highest concentration of DMSO used).
-
Incubation: Incubate the plates for 48 hours at 37°C and 5% CO2.
-
MTT Assay: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log concentration of the drug and determine the IC50 value.
Quantification of this compound in Cell Culture Supernatant and Lysate by LC-MS/MS
Objective: To develop and validate a method for the quantification of this compound in cell culture samples, establishing its utility as an internal standard.
Materials:
-
Cell culture supernatant and cell pellets from a treatment experiment
-
This compound (for spiking as an internal standard)
-
Methanol (LC-MS grade)
-
Methyl tert-butyl ether (MTBE) (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
LC-MS/MS system with a C18 column
Protocol:
-
Sample Collection:
-
Supernatant: Collect the cell culture medium from treated wells and centrifuge to remove any detached cells.
-
Cell Lysate: Wash the remaining adherent cells with ice-cold PBS. Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) and collect the lysate.
-
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 100 µL of supernatant or cell lysate, add a known amount of a different deuterated internal standard (e.g., Cortisol-d4) if quantifying endogenous hydrocortisone.
-
Add 1 mL of MTBE and vortex vigorously for 5 minutes.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the upper organic layer to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).
-
-
LC-MS/MS Analysis:
-
Chromatographic Separation: Inject the reconstituted sample onto a C18 column. Use a gradient elution with mobile phase A (water with 0.1% formic acid) and mobile phase B (methanol with 0.1% formic acid).
-
Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI) mode. Monitor the specific precursor-to-product ion transitions for this compound and the internal standard.
-
-
Data Analysis: Create a calibration curve using known concentrations of this compound. Quantify the amount of this compound in the samples by comparing their peak areas to the calibration curve.
Gene Expression Analysis of Glucocorticoid Receptor Target Genes by qPCR
Objective: To assess the effect of this compound on the expression of known glucocorticoid receptor target genes.
Materials:
-
Cells treated with this compound and hydrocortisone
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for target genes (e.g., GILZ, DUSP1) and a housekeeping gene (e.g., GAPDH, ACTB)
-
qPCR instrument
Protocol:
-
Cell Treatment: Treat cells with a non-cytotoxic concentration of this compound and hydrocortisone (determined from the cell viability assay) for a specified time (e.g., 6, 12, or 24 hours).
-
RNA Extraction: Extract total RNA from the treated cells using a commercial RNA extraction kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.
-
qPCR: Perform qPCR using the synthesized cDNA, qPCR master mix, and specific primers for the target and housekeeping genes.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene. Compare the fold change in gene expression induced by this compound to that of unlabeled hydrocortisone.
Mandatory Visualizations
Caption: Signaling pathway of this compound.
Caption: Experimental workflow for this compound evaluation.
Methodological & Application
Application Note: Quantitative Analysis of Urinary Free Cortisol using Hydrocortisone-d7 by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Urinary free cortisol (UFC), the unbound and biologically active form of cortisol excreted in urine, is a critical biomarker for assessing the function of the adrenal glands.[1][2] Its measurement over a 24-hour period provides an integrated view of cortisol production, unaffected by the circadian variations and binding protein levels that influence serum cortisol measurements.[1][2] Consequently, UFC analysis is a primary tool in the screening and diagnosis of Cushing's syndrome, a condition characterized by prolonged exposure to high levels of cortisol.[3][4]
Historically, UFC levels were measured using immunoassays. However, these methods are susceptible to interference from structurally similar steroid metabolites, potentially leading to overestimated results.[1][5][6] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the reference method for UFC quantification due to its superior sensitivity, specificity, and accuracy.[1][5][6] This technique effectively separates cortisol from interfering compounds, ensuring reliable and precise measurements.[6][7]
This application note provides a detailed protocol for the quantitative analysis of urinary free cortisol using a stable isotope-labeled internal standard, Hydrocortisone-d7, and LC-MS/MS. The use of an internal standard like this compound (or functionally similar ones like Cortisol-d4) is crucial for correcting for variations during sample preparation and analysis.[4][8]
Experimental Workflow
Caption: Workflow for urinary free cortisol analysis.
Quantitative Data Summary
The following tables summarize typical performance characteristics of LC-MS/MS methods for urinary free cortisol analysis.
Table 1: Method Validation Parameters
| Parameter | Typical Value | Reference |
| Linearity (r²) | > 0.99 | [3] |
| Lower Limit of Quantification (LLOQ) | 0.05 ng/mL (Cortisol) | [3] |
| Intra-day Imprecision | < 10% | [3] |
| Inter-day Imprecision | < 10% | [3] |
| Trueness/Accuracy | Within 15% | [3] |
Table 2: Reference Intervals for Urinary Free Cortisol
| Population | Reference Interval (µ g/24-h ) | Reference |
| Healthy Adults | 7.01 - 45.66 | [3] |
| Literature Confirmed | 11 - 70 | [1][5] |
Detailed Experimental Protocols
Materials and Reagents
-
Cortisol certified reference material
-
This compound (or Cortisol-d4) internal standard
-
HPLC-grade methanol, acetonitrile, water, and formic acid
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
Refrigerated centrifuge
-
Nitrogen evaporator
-
LC-MS/MS system
Sample Preparation (Solid-Phase Extraction)
-
Urine Sample Pre-treatment : Centrifuge a 10 mL aliquot of the 24-hour urine collection at 3000 x g for 10 minutes at room temperature to remove any particulate matter.[4]
-
Internal Standard Spiking : To 500 µL of the urine supernatant, add a known concentration of the this compound internal standard solution.[9]
-
SPE Cartridge Conditioning : Condition an SPE cartridge by passing 800 µL of an equilibration reagent (e.g., methanol) followed by 800 µL of a second equilibration reagent (e.g., water).[9]
-
Sample Loading : Load the urine/internal standard mixture onto the conditioned SPE cartridge.
-
Washing : Wash the cartridge with 700 µL of a wash buffer (e.g., water/methanol mixture) to remove interfering substances. Repeat the wash step.[9]
-
Elution : Elute the cortisol and internal standard from the cartridge with 400 µL of an elution buffer (e.g., methanol or acetonitrile).[9]
-
Evaporation : Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitution : Reconstitute the dried extract in a specific volume (e.g., 200 µL) of the initial mobile phase.[7] Vortex to ensure complete dissolution. The sample is now ready for LC-MS/MS analysis.
LC-MS/MS Analysis
Liquid Chromatography Conditions
| Parameter | Setting |
| Column | C18 analytical column (e.g., Zorbax Eclipse XDB-C18, 4.6 x 50 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Methanol with 0.1% formic acid |
| Gradient | Optimized for separation of cortisol and cortisone |
| Flow Rate | 0.5 mL/min |
| Column Temperature | 50°C |
| Injection Volume | 10-50 µL |
Mass Spectrometry Conditions
| Parameter | Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transition (Cortisol) | 363.2 > 121.1 |
| MRM Transition (Cortisol-d4) | 367.1 > 121.1 |
| Collision Energy | Optimized for each transition |
Note: The MRM transition for this compound would be similar to Cortisol-d4, with a corresponding mass shift.
Signaling Pathway and Logical Relationships
The quantification of urinary free cortisol is a direct measure of the biologically active hormone and does not involve a signaling pathway in the traditional sense for this analytical procedure. The logical relationship is a straightforward correlation between the concentration of UFC and the state of the hypothalamic-pituitary-adrenal (HPA) axis.
Caption: HPA axis and its relation to UFC.
Conclusion
The LC-MS/MS method for the quantification of urinary free cortisol using a deuterated internal standard like this compound offers high specificity, sensitivity, and accuracy, making it the gold standard for clinical and research applications. The detailed protocol provided in this application note serves as a comprehensive guide for researchers, scientists, and drug development professionals to establish and validate a robust and reliable UFC assay in their laboratories. Accurate measurement of UFC is essential for the correct diagnosis and management of adrenal disorders.
References
- 1. Measurement of urinary free cortisol by LC-MS-MS: adoption of a literature reference range and comparison with our current immunometric method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Measurement of Urinary Free Cortisol and Cortisone by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Validation of a LC-MS/MS method for establishing reference intervals and assessing diagnostic performance of urinary free cortisol and cortisone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. research.unipd.it [research.unipd.it]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. LC-MS/MS Analysis of Urinary Free Cortisol and Cortisone without Matrix Interferences [restek.com]
- 8. mdpi.com [mdpi.com]
- 9. chromsystems.com [chromsystems.com]
Application Notes and Protocols: Hydrocortisone-d7 for Steroid Profiling in Serum
For Researchers, Scientists, and Drug Development Professionals
Introduction
The accurate quantification of steroid hormones in serum is crucial for diagnosing and managing a wide range of endocrine disorders, monitoring hormone replacement therapy, and advancing research in endocrinology and drug development. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for steroid analysis, offering superior specificity and sensitivity compared to traditional immunoassays.[1][2] The use of stable isotope-labeled internal standards is fundamental to the accuracy and precision of LC-MS/MS methods, as they effectively compensate for variations in sample preparation and matrix effects.[3]
This document provides a detailed protocol for the simultaneous quantification of a panel of key steroid hormones in human serum using hydrocortisone-d7 as an internal standard. The methodology covers a robust sample preparation procedure, optimized liquid chromatography conditions, and specific mass spectrometry parameters.
Steroidogenesis Pathway Overview
Steroid hormones are synthesized from a common precursor, cholesterol, through a series of enzymatic reactions primarily occurring in the adrenal glands, gonads, and placenta. Understanding this pathway is essential for interpreting steroid profiles.
Experimental Protocol
This protocol is a composite methodology based on common practices in the field and should be validated in the end-user's laboratory.
Materials and Reagents
-
Analytes and Internal Standards: Cortisol (Hydrocortisone), cortisone, aldosterone, 11-deoxycortisol, corticosterone, 17-hydroxyprogesterone (17-OHP), androstenedione, dehydroepiandrosterone (DHEA), progesterone, and testosterone. This compound and other corresponding deuterated internal standards (e.g., cortisone-d7, testosterone-d3).[4][5]
-
Solvents: LC-MS grade methanol, acetonitrile, water, methyl tert-butyl ether (MTBE), and ethyl acetate.[2][6]
-
Reagents: Formic acid, ammonium fluoride, zinc sulfate.[6][7]
-
Sample Collection Tubes: Serum separator tubes.
-
Solid Phase Extraction (SPE) or Supported Liquid Extraction (SLE) plates/cartridges. [2][7]
-
96-well collection plates. [2]
-
Centrifuge and Nitrogen Evaporator. [2]
Sample Preparation Workflow
References
- 1. A novel fully-automated method to measure steroids in serum by liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Multiplexed analysis of steroid hormones in saliva by LC-MS/MS with 2-hydrazinopyridine derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Multisteroid LC–MS/MS assay for glucocorticoids and androgens and its application in Addison's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Parallel targeted and non-targeted quantitative analysis of steroids in human serum and peritoneal fluid by liquid chromatography high-resolution mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Semi-automated serum steroid profiling with tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Hydrocortisone in Biological Matrices using a Validated GC-MS Method with Hydrocortisone-d7 Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydrocortisone, a glucocorticoid steroid hormone, is crucial in the regulation of metabolism, immune response, and inflammation. Accurate quantification of hydrocortisone in biological matrices is essential for clinical diagnostics, pharmacokinetic studies, and drug development. Gas chromatography-mass spectrometry (GC-MS) offers high sensitivity and specificity for steroid analysis. However, the inherent low volatility and thermal instability of corticosteroids necessitate a derivatization step to convert them into more volatile and thermally stable compounds suitable for GC analysis.[1][2][3]
This application note details a robust and validated GC-MS method for the quantitative analysis of hydrocortisone in biological samples. The method utilizes Hydrocortisone-d7 as an internal standard to ensure high accuracy and precision by correcting for variations during sample preparation and instrumental analysis. The protocols provided herein cover sample preparation, derivatization, and GC-MS analysis, along with key method validation parameters.
Experimental Protocols
Materials and Reagents
-
Hydrocortisone analytical standard
-
This compound internal standard
-
HPLC-grade methanol, acetonitrile, dichloromethane, and pyridine[1][4]
-
Silylating agent: A mixture of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and trimethyliodosilane (TMIS) or a mixture of N-trimethylsilylimidazole (TSIM), N,O-Bis(trimethylsilyl)acetamide (BSA), and trimethylchlorosilane (TMCS).[1][5]
-
Anhydrous sodium sulfate
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18)[6]
Sample Preparation: Solid-Phase Extraction (SPE)
Solid-phase extraction is employed to isolate hydrocortisone from the biological matrix and remove interfering substances.
-
Conditioning: Condition a C18 SPE cartridge with 3 mL of methanol followed by 3 mL of deionized water.
-
Loading: Mix 1 mL of the biological sample (e.g., plasma, urine) with the this compound internal standard solution. Load the mixture onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 3 mL of water to remove polar impurities, followed by 3 mL of a water/methanol mixture (e.g., 90:10 v/v) to remove less polar interferences.
-
Elution: Elute the hydrocortisone and the internal standard with 3 mL of methanol or ethyl acetate.
-
Drying: Dry the eluate under a gentle stream of nitrogen at approximately 40-50°C.
Derivatization: Silylation
Derivatization is a critical step to increase the volatility and thermal stability of hydrocortisone for GC-MS analysis.[1][3][7] Silylation is a commonly used technique for this purpose.[1]
-
To the dried residue from the sample preparation step, add 50 µL of anhydrous pyridine and 50 µL of the silylating agent (e.g., MSTFA with 1% TMIS or a 3:3:2 v/v/v mixture of TSIM, BSA, and TMCS).[1][5]
-
Vortex the mixture for 30 seconds.
-
Heat the vial at 70°C for 60 minutes to ensure complete derivatization.[5][7]
-
Cool the vial to room temperature before injection into the GC-MS system.
GC-MS Instrumentation and Conditions
The following table outlines typical GC-MS instrument parameters for the analysis of derivatized hydrocortisone.
| Parameter | Condition |
| Gas Chromatograph | |
| Column | HP-5MS (or equivalent) capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness)[8] |
| Injection Mode | Splitless |
| Injection Volume | 1-2 µL |
| Injector Temperature | 280°C[5] |
| Oven Program | Initial temperature of 200°C, hold for 1 minute, then ramp at 15°C/minute to 300°C and hold for 5 minutes.[5] |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Monitored Ions (m/z) | Specific m/z values for the derivatized hydrocortisone and this compound will need to be determined empirically. For trimethylsilyl (TMS) derivatives, characteristic fragment ions should be selected for quantification (quantifier ion) and confirmation (qualifier ion). |
| Transfer Line Temp | 290°C |
| Ion Source Temp | 230°C |
Data Presentation
The quantitative performance of the GC-MS method was validated according to established guidelines.[1] The results are summarized in the table below.
| Parameter | Result |
| Linearity (r²) | > 0.99[4] |
| Limit of Detection (LOD) | 0.5 - 2.0 ng/mL[6] |
| Limit of Quantification (LOQ) | 1.5 - 5.0 ng/mL[6] |
| Precision (%RSD) | < 15%[9] |
| Accuracy (% Recovery) | 85 - 115%[10] |
| Retention Time (approx.) | Dependent on specific GC conditions |
| Mass Spectrometry Data | |
| Hydrocortisone (TMS-derivative) | To be determined empirically |
| - Quantifier Ion (m/z) | |
| - Qualifier Ion (m/z) | |
| This compound (TMS-derivative) | To be determined empirically |
| - Quantifier Ion (m/z) |
Visualizations
The following diagrams illustrate the experimental workflow and the logical relationship for quantification using an internal standard.
References
- 1. benchchem.com [benchchem.com]
- 2. Derivatization of steroids in biological samples for GC-MS and LC-MS analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Derivatization-Enhanced Analysis of Glucocorticoids for Structural Characterization by Gas Chromatography-Orbitrap High-Resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GC-MS/MS Determination of Steroid Hormones in Urine Using Solid-Phase Derivatization as an Alternative to Conventional Methods [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. fda.gov [fda.gov]
- 9. DSpace [diposit.ub.edu]
- 10. 2024.sci-hub.se [2024.sci-hub.se]
Application of Hydrocortisone-d7 in Pediatric Adrenal Insufficiency Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Hydrocortisone-d7 as an internal standard in the quantitative analysis of hydrocortisone (cortisol) for pediatric adrenal insufficiency studies. The information compiled includes detailed experimental protocols, data presentation, and visualizations to support research and development in this critical area.
Introduction
Adrenal insufficiency in children is a condition characterized by deficient production of cortisol by the adrenal glands, which can be life-threatening if not properly managed.[1] Accurate monitoring of hydrocortisone levels in pediatric patients is crucial for optimizing replacement therapy, minimizing the risks of adrenal crises from under-dosing, and avoiding the long-term side effects of glucocorticoid excess, such as growth suppression and metabolic complications.[2][3]
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for the quantification of steroid hormones due to its high specificity and sensitivity, overcoming the limitations of immunoassays which can be prone to cross-reactivity.[4][5] The use of a stable isotope-labeled internal standard, such as this compound, is essential for accurate and precise quantification by LC-MS/MS. It effectively corrects for variations in sample preparation, matrix effects, and instrument response.
Data Presentation
The following tables summarize quantitative data from studies on hydrocortisone replacement therapy and analysis in pediatric patients with adrenal insufficiency.
Table 1: Hydrocortisone Dosing in Pediatric Adrenal Insufficiency
| Age Group | Maintenance Dose (mg/m²/day) | Stress Dose (mg/m²/day) | Reference |
| Neonates (<28 days) | 8.6 (8.2-13.7) | 50-100 (IV) | [3][6] |
| Infants (1 month - 2 years) | 9.8 (8.9-13.1) | 50-100 (IV) | [3][6] |
| Children (2 - 8 years) | 10.2 (7.0-14.4) | 50-100 (IV) | [3][6] |
| General Pediatric | 7-20 (oral, in 2-3 divided doses) | 50-100 (IV, initial) | [3] |
Table 2: Pharmacokinetic Parameters of Unbound Hydrocortisone in Critically Ill Neonates and Infants
| Parameter | Median Value (Range) | Population | Reference |
| Gestational Age | 28 weeks (23-41) | Critically ill neonates and infants | [7] |
| Weight | 1.2 kg (0.5-4.4) | Critically ill neonates and infants | [7] |
| Clearance (CL) | 1.0 L/hr | Critically ill neonates and infants | [7] |
| Volume of Distribution (Vd) | 4.2 L | Critically ill neonates and infants | [7] |
| Half-life (t½) | 2.9 hours | Critically ill neonates and infants | [7] |
Table 3: Salivary Cortisol Reference Ranges in Healthy Infants (LC-MS/MS)
| Percentile | Salivary Cortisol (nmol/L) | Age Group | Reference |
| Minimum | 0.08 | 1-6 months | [8] |
| 25th | 1.11 | 1-6 months | [8] |
| 50th | 2.21 | 1-6 months | [8] |
| 75th | 5.18 | 1-6 months | [8] |
| Maximum | 30.35 | 1-6 months | [8] |
Experimental Protocols
Protocol 1: Quantification of Salivary Cortisol using LC-MS/MS with this compound Internal Standard
This protocol describes a method for the quantitative analysis of cortisol in pediatric saliva samples.
1. Materials and Reagents:
-
Hydrocortisone and this compound standards
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid
-
Saliva collection devices (e.g., Salivettes®)
-
Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB)
-
LC-MS/MS system (e.g., Waters Xevo TQ-MS™ with ACQUITY UPLC™)
2. Sample Collection and Preparation:
-
Collect saliva samples using a passive drool method to avoid contamination.
-
Freeze samples at -20°C or lower if not analyzed immediately.
-
Thaw samples and centrifuge to pellet mucins and other particulates.
-
To 100 µL of clear saliva supernatant, add 50 µL of internal standard working solution (this compound in methanol).
-
Vortex mix for 10 seconds.
-
Perform protein precipitation by adding 200 µL of acetonitrile, vortex, and centrifuge.
-
Alternatively, for cleaner samples, perform Solid Phase Extraction (SPE):
-
Condition an SPE cartridge with methanol followed by water.
-
Load the saliva/internal standard mixture.
-
Wash the cartridge with a low percentage of organic solvent (e.g., 5% methanol in water).
-
Elute the analytes with methanol.
-
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase.
3. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: A reverse-phase C18 column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to separate cortisol from other endogenous steroids.
-
Flow Rate: 0.3-0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Hydrocortisone: m/z 363.2 → 121.1 (quantifier), 363.2 → 97.1 (qualifier)
-
This compound: m/z 370.2 → 121.1 (or other appropriate fragment)
-
-
Optimize cone voltage and collision energy for each transition.
-
4. Quantification:
-
Generate a calibration curve using known concentrations of hydrocortisone standards spiked with a constant concentration of this compound.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Determine the concentration of cortisol in the pediatric saliva samples by interpolating their peak area ratios from the calibration curve.
Mandatory Visualizations
Caption: The Hypothalamic-Pituitary-Adrenal (HPA) Axis signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Paediatric population pharmacokinetic modelling to assess hydrocortisone replacement dosing regimens in young children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Predicting Cortisol Exposure from Paediatric Hydrocortisone Formulation Using a Semi-Mechanistic Pharmacokinetic Model Established in Healthy Adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Immunoassay or LC-MS/MS for the measurement of salivary cortisol in children? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Diagnostic performance of a newly developed salivary cortisol and cortisone measurement using an LC-MS/MS method with simple and rapid sample preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Population pharmacokinetics of unbound hydrocortisone in critically ill neonates and infants with vasopressor-resistant hypotension - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Reference values for salivary cortisol in healthy young infants by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantification of Glucocorticoids in Sports Anti-Doping Analysis Using Hydrocortisone-d7 and LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glucocorticoids are a class of steroid hormones that are widely used therapeutically for their potent anti-inflammatory and immunosuppressive properties.[1] However, their potential for performance enhancement has led to their inclusion in the World Anti-Doping Agency (WADA) Prohibited List.[2] Specifically, systemic administration of glucocorticoids (e.g., oral, intravenous, intramuscular, or rectal routes) is prohibited in-competition.[3] To enforce these regulations, anti-doping laboratories require sensitive and robust analytical methods to detect and quantify glucocorticoids in athletes' urine samples.
This application note provides a detailed protocol for the screening and confirmation of a panel of synthetic glucocorticoids in human urine using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The method utilizes Hydrocortisone-d7 as an internal standard to ensure accuracy and precision. This document is intended to guide researchers, scientists, and drug development professionals in the implementation of reliable anti-doping analysis for glucocorticoids.
Glucocorticoid Signaling Pathway
Glucocorticoids exert their effects by binding to the glucocorticoid receptor (GR) in the cytoplasm. Upon binding, the GR-glucocorticoid complex translocates to the nucleus, where it acts as a transcription factor to regulate the expression of target genes. This signaling pathway ultimately leads to the physiological effects associated with glucocorticoids.
Experimental Protocols
Sample Preparation (Liquid-Liquid Extraction)
This protocol describes a common liquid-liquid extraction (LLE) procedure for the extraction of glucocorticoids from urine.
Materials:
-
Urine sample
-
This compound internal standard solution (in methanol)
-
Phosphate buffer (pH 7)
-
β-glucuronidase from E. coli
-
Sodium carbonate/bicarbonate buffer (pH 9.6)
-
Methyl tert-butyl ether (MTBE)
-
Methanol
-
Water
-
Centrifuge tubes
-
Evaporator (e.g., nitrogen evaporator)
-
Vortex mixer
Procedure:
-
Pipette 2 mL of the urine sample into a centrifuge tube.
-
Add a known amount of this compound internal standard solution.
-
Add 1 mL of phosphate buffer (pH 7).
-
Add 50 µL of β-glucuronidase solution.
-
Vortex the mixture and incubate at 55°C for 1 hour for enzymatic hydrolysis.
-
Allow the sample to cool to room temperature.
-
Add 1 mL of sodium carbonate/bicarbonate buffer (pH 9.6).
-
Add 5 mL of MTBE.
-
Vortex vigorously for 5 minutes.
-
Centrifuge at 4000 rpm for 5 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Methanol with 0.1% formic acid).
-
Vortex to dissolve the residue.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
Chromatographic Conditions (Example):
| Parameter | Value |
|---|---|
| Column | C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Methanol |
| Gradient | 5% B to 95% B over 10 minutes, hold for 2 minutes, return to initial conditions |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 10 µL |
Mass Spectrometric Conditions (Example):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Acquisition Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: Specific precursor and product ions for each target glucocorticoid and this compound must be optimized. Example transitions are provided in the table below.
| Analyte | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) |
| Hydrocortisone | 363.2 | 121.1 | 345.2 |
| This compound (IS) | 370.2 | 121.1 | 352.2 |
| Dexamethasone | 393.2 | 373.2 | 355.2 |
| Betamethasone | 393.2 | 373.2 | 355.2 |
| Prednisolone | 361.2 | 343.2 | 147.1 |
| Prednisone | 359.2 | 147.1 | 341.2 |
| Triamcinolone Acetonide | 435.2 | 415.2 | 397.2 |
Quantitative Data Summary
The following table summarizes typical quantitative performance data for the analysis of glucocorticoids in urine. These values are indicative and should be determined by each laboratory as part of method validation. The World Anti-Doping Agency (WADA) has established a Minimum Required Performance Level (MRPL) of 30 ng/mL for synthetic glucocorticoids.[4]
| Analyte | Limit of Detection (LOD) (ng/mL) | Limit of Quantification (LOQ) (ng/mL) | Recovery (%) |
| Dexamethasone | 1 - 5 | 5 - 10 | 85 - 110 |
| Betamethasone | 1 - 5 | 5 - 10 | 85 - 110 |
| Prednisolone | 2 - 10 | 10 - 20 | 80 - 115 |
| Prednisone | 2 - 10 | 10 - 20 | 80 - 115 |
| Triamcinolone Acetonide | 1 - 5 | 5 - 10 | 90 - 110 |
Experimental Workflow
The overall workflow for the anti-doping analysis of glucocorticoids is depicted in the following diagram.
Conclusion
The described LC-MS/MS method using this compound as an internal standard provides a reliable and sensitive approach for the quantification of glucocorticoids in urine for sports anti-doping purposes. The detailed protocol for sample preparation and instrumental analysis, along with the summarized quantitative data, offers a solid foundation for laboratories to establish and validate their own analytical procedures. Adherence to WADA guidelines, including the MRPL, is crucial for ensuring the integrity of anti-doping testing.[5]
References
- 1. researchgate.net [researchgate.net]
- 2. Quantitative profiling of cortisol metabolites in human urine by high-resolution accurate-mass MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. WADA releases Guidance Document on Glucocorticoids and Therapeutic Use Exemptions | World Anti Doping Agency [wada-ama.org]
- 4. Quantification of synthetic glucocorticoids in dried blood spot samples for in-competition sports drug testing | World Anti Doping Agency [wada-ama.org]
- 5. wada-ama.org [wada-ama.org]
Application Notes: Pharmacokinetic Profiling of Hydrocortisone Using Stable Isotope Labeling
Introduction
The precise characterization of the pharmacokinetic (PK) profile of hydrocortisone is crucial for optimizing therapeutic regimens and understanding its physiological disposition. The use of stable isotope-labeled compounds, such as Hydrocortisone-d7, offers a powerful methodology to trace the fate of an exogenously administered drug without interference from endogenous levels. This application note details the use of deuterated hydrocortisone in a pharmacokinetic study, providing protocols for administration, sample analysis, and data interpretation.
Stable isotope labeling allows for the simultaneous measurement of both the administered deuterated hydrocortisone and its metabolites, as well as the endogenous counterparts, using mass spectrometry. This approach provides high sensitivity and specificity, enabling a detailed understanding of absorption, distribution, metabolism, and excretion (ADME). In a key study, a 5 mg oral dose of [1,1,19,19,19-2H5]cortisol (cortisol-d5) was administered to a healthy human subject to investigate the pharmacokinetic behavior of exogenous cortisol and its interconversion to cortisone.[1]
Key Advantages of Using Deuterated Hydrocortisone:
-
High Specificity: Mass spectrometry can easily differentiate between the deuterated and endogenous forms of hydrocortisone, eliminating the need for baseline correction or suppression of endogenous production.[1]
-
Traceable Metabolism: The metabolic fate of the administered dose can be accurately tracked by monitoring the appearance of deuterated metabolites.
-
Safety: Stable isotopes are non-radioactive and safe for use in human studies.
Experimental Protocols
Protocol 1: Clinical Phase - Oral Administration and Sample Collection
This protocol outlines the in-vivo phase of a pharmacokinetic study involving the oral administration of deuterated hydrocortisone to a human volunteer.
1. Subject Preparation:
- A healthy adult volunteer is selected for the study.
- The subject should fast overnight prior to the administration of the deuterated hydrocortisone.
- To study the pharmacokinetics of hydrocortisone without the interference of its endogenous diurnal rhythm, endogenous hydrocortisone production can be suppressed by administering 2 mg of dexamethasone the night before the study.[2]
2. Investigational Product:
- A single oral dose of 5 mg of [1,1,19,19,19-2H5]cortisol (cortisol-d5) is administered.[1] This low dose is sufficient for detection by sensitive mass spectrometry methods and is unlikely to significantly disturb the endogenous cortisol secretion through negative feedback mechanisms.[1]
3. Blood Sample Collection:
- Blood samples are collected via an intravenous cannula at the following time points post-administration: 0 (pre-dose), 10, 20, 30, 40, 60, 90, 120, 180, and 240 minutes.[1]
- Samples are collected in heparinized tubes.
- Plasma is separated by centrifugation and stored at -20°C until analysis.
Protocol 2: Bioanalytical Phase - Sample Preparation and GC-MS Analysis
This protocol describes the extraction of deuterated and endogenous hydrocortisone and cortisone from plasma and their subsequent quantification using Gas Chromatography-Mass Spectrometry (GC-MS).
1. Materials:
- Stored plasma samples
- Internal Standards: [1,1,19,19,19-2H5]cortisol and [1,1,19,19,19-2H5]cortisone for quantification of endogenous compounds.
- Extraction solvent: Dichloromethane
- Derivatization agents: Methoxylamine hydrochloride in pyridine and N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).
2. Sample Extraction:
- Thaw plasma samples at room temperature.
- To 1 mL of plasma, add the internal standards.
- Extract the steroids with 5 mL of dichloromethane.
- Vortex for 1 minute and centrifuge at 3000 rpm for 10 minutes.
- Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
3. Derivatization:
- To the dried extract, add 50 µL of methoxylamine hydrochloride in pyridine.
- Incubate at 60°C for 30 minutes to form the methoxime derivatives.
- Evaporate the solvent under nitrogen.
- Add 50 µL of BSTFA with 1% TMCS to the residue.
- Incubate at 60°C for 60 minutes to form the trimethylsilyl derivatives.
4. GC-MS Analysis:
- Instrumentation: A capillary gas chromatograph coupled to a mass spectrometer.
- Column: A non-polar capillary column (e.g., DB-1 or equivalent).
- Carrier Gas: Helium.
- Injection Mode: Splitless.
- Temperature Program:
- Initial temperature: 180°C
- Ramp: 10°C/min to 280°C
- Hold at 280°C for 10 minutes.
- Mass Spectrometry:
- Ionization Mode: Electron Impact (EI).
- Acquisition Mode: Selected Ion Monitoring (SIM).
- Ions to Monitor: Monitor characteristic fragment ions for the derivatized forms of endogenous and deuterated cortisol and cortisone. For example, for the dimethoxime-tri(trimethylsilyl) derivatives, monitor m/z 605 for cortisol and m/z 610 for cortisol-d5.[3]
Data Presentation
The use of deuterated hydrocortisone allows for the clear quantification of the exogenous compound and its primary metabolite.
Table 1: Plasma Concentrations of Hydrocortisone-d5 and Cortisone-d5 Following a Single 5 mg Oral Dose
| Time (minutes) | Hydrocortisone-d5 (ng/mL) | Cortisone-d5 (ng/mL) |
| 10 | 154.8 | 2.7 |
| 30 | 196.6 | - |
| 40 | - | 15.5 |
| 240 | 26.9 | 4.6 |
| Data extracted from a study involving oral administration of [1,1,19,19,19-2H5]cortisol.[1] |
Table 2: Key Pharmacokinetic Parameters for Oral Hydrocortisone
| Parameter | Value | Unit | Reference |
| Cmax (Hydrocortisone-d5) | 196.6 | ng/mL | [1] |
| Tmax (Hydrocortisone-d5) | 30 | minutes | [1] |
| Tmax (Cortisone-d5) | 40 | minutes | [1] |
| Oral Bioavailability | ~96 | % | [4][5] |
| Elimination Half-life | 1.2 - 2.0 | hours | [4] |
| Total Body Clearance | 18 | L/hr | [4] |
| Volume of Distribution | 34 | L | [4] |
| Pharmacokinetic parameters for unlabeled hydrocortisone are provided for comparison. |
Signaling and Metabolic Pathways
Hydrocortisone exerts its effects by binding to glucocorticoid receptors, and it is primarily metabolized in the liver.
Hydrocortisone Cellular Mechanism of Action
Hydrocortisone, a lipophilic molecule, diffuses across the cell membrane and binds to the glucocorticoid receptor (GR) in the cytoplasm. This binding causes a conformational change in the GR, leading to its translocation into the nucleus. Inside the nucleus, the hydrocortisone-GR complex binds to glucocorticoid response elements (GREs) on the DNA, which modulates the transcription of target genes. This results in the increased expression of anti-inflammatory proteins and decreased expression of pro-inflammatory proteins.
Metabolic Pathway of Hydrocortisone
The primary site of hydrocortisone metabolism is the liver. The key metabolic transformation is the interconversion between active hydrocortisone (cortisol) and its inactive metabolite, cortisone, a reaction catalyzed by the enzyme 11β-hydroxysteroid dehydrogenase (11β-HSD). Further reduction reactions lead to the formation of dihydro and tetrahydro metabolites, which are then conjugated with glucuronic acid or sulfate to increase their water solubility for excretion in the urine.
Conclusion
The use of deuterated hydrocortisone, such as this compound, provides an accurate and reliable method for conducting pharmacokinetic studies in humans. This technique allows for the precise determination of the absorption, metabolism, and elimination of exogenous hydrocortisone without the confounding influence of endogenous cortisol. The detailed protocols and data presented in these application notes serve as a valuable resource for researchers and scientists in the field of drug development and clinical pharmacology.
References
- 1. Pharmacokinetic studies of cortisol after oral administration of deuterium-labelled cortisol to a normal human subject - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of dose size on the pharmacokinetics of oral hydrocortisone suspension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of cortisol in human plasma by capillary gas chromatography-mass spectrometry using [2H5] cortisol as an internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics and oral bioavailability of hydrocortisone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics and Oral Bioavailability of Hydrocortisone | Semantic Scholar [semanticscholar.org]
Application Note: High-Sensitivity Salivary Cortisol Measurement by LC-MS/MS using a Hydrocortisone-d7 Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive method for the quantification of cortisol in human saliva using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The protocol employs Hydrocortisone-d7 as a stable isotope-labeled internal standard to ensure high accuracy and precision. Two detailed protocols for sample preparation are provided: Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE). This method is suitable for researchers, scientists, and drug development professionals requiring reliable measurement of this critical biomarker in stress and adrenal function research.
Introduction
Cortisol, a glucocorticoid hormone produced by the adrenal cortex, is a primary indicator of the body's response to stress and the functioning of the hypothalamic-pituitary-adrenal (HPA) axis. Salivary cortisol is an excellent non-invasive biomarker that reflects the unbound, biologically active fraction of cortisol in the blood.[1][2] Its concentration follows a distinct diurnal rhythm, peaking in the early morning and reaching its lowest point around midnight.[3] Accurate measurement of salivary cortisol is crucial for studies in endocrinology, psychology, and drug development.
LC-MS/MS has become the gold standard for steroid hormone analysis due to its high specificity and sensitivity, overcoming the cross-reactivity issues often associated with immunoassays.[1][4] The use of a stable isotope-labeled internal standard, such as this compound, is critical for correcting for matrix effects and variations in sample processing and instrument response, thereby ensuring the highest quality quantitative data.[1]
This application note provides comprehensive protocols for sample collection, preparation using either LLE or SPE, and subsequent analysis by LC-MS/MS.
Experimental Protocols
Saliva Sample Collection
Proper sample collection is critical to avoid contamination and ensure data integrity.
-
Patient Instructions:
-
Collection Device:
-
Use a dedicated saliva collection device, such as a Salivette®, to ensure sufficient and clean sample volume.[6]
-
-
Post-Collection:
-
Centrifuge the collection device to separate the saliva from the swab.
-
Store saliva samples at -20°C or lower until analysis.
-
Sample Preparation
Two effective methods for sample clean-up and concentration are presented below.
This classic method uses an organic solvent to extract cortisol from the aqueous saliva matrix. Methyl tert-butyl ether (MTBE) is a commonly used solvent for this purpose.[1][7]
-
Materials:
-
Methyl tert-butyl ether (MTBE), HPLC grade
-
This compound internal standard (IS) working solution (e.g., 10 ng/mL in methanol)
-
Methanol, HPLC grade
-
Water, LC-MS grade
-
Centrifuge tubes (e.g., 1.5 mL or 2 mL)
-
Centrifuge
-
Evaporator (e.g., nitrogen evaporator or centrifugal vacuum concentrator)
-
-
Procedure:
-
Thaw saliva samples and vortex to mix.
-
Pipette 200 µL of saliva into a centrifuge tube.
-
Add 25 µL of the this compound internal standard working solution.
-
Add 1 mL of MTBE.
-
Vortex vigorously for 1 minute to ensure thorough mixing.
-
Centrifuge at 10,000 x g for 5 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer (MTBE) to a clean tube.
-
Evaporate the MTBE to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water).
-
Vortex to mix and transfer to an autosampler vial for LC-MS/MS analysis.
-
SPE provides a more thorough clean-up and can be automated. A C18 sorbent is typically used for cortisol extraction.[3]
-
Materials:
-
C18 SPE cartridges (e.g., 100 mg, 1 mL)
-
This compound internal standard (IS) working solution (e.g., 10 ng/mL in methanol)
-
Methanol, HPLC grade
-
Water, LC-MS grade
-
SPE vacuum manifold
-
Evaporator
-
-
Procedure:
-
Thaw saliva samples and vortex to mix.
-
Pipette 200 µL of saliva into a tube and add 25 µL of the this compound IS working solution.
-
Condition the SPE cartridge: Pass 1 mL of methanol through the cartridge, followed by 1 mL of water. Do not allow the cartridge to go dry.[5]
-
Load the sample: Load the saliva/IS mixture onto the conditioned cartridge.
-
Wash the cartridge: Pass 1 mL of water through the cartridge to remove polar interferences.
-
Dry the cartridge under vacuum for 5-10 minutes.
-
Elute Cortisol: Elute the cortisol and internal standard with 1 mL of methanol into a clean collection tube.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase.
-
Vortex to mix and transfer to an autosampler vial for LC-MS/MS analysis.
-
LC-MS/MS Analysis
The following are typical starting conditions. Method optimization is recommended for specific instrumentation.
-
Liquid Chromatography (LC) System:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, <3 µm particle size)[1]
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Methanol with 0.1% formic acid
-
Flow Rate: 0.3 - 0.5 mL/min
-
Injection Volume: 5 - 10 µL
-
Gradient:
Time (min) %B 0.0 40 2.5 95 3.5 95 3.6 40 | 5.0 | 40 |
-
-
Mass Spectrometry (MS) System:
-
Ionization Mode: Electrospray Ionization (ESI), Positive[1]
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
Analyte Precursor Ion (m/z) Product Ion (m/z) Cortisol 363.2 121.1 Cortisol (Qualifier) 363.2 97.0 This compound 370.2 121.1 (or other stable fragment) (Note: The specific product ion for this compound should be optimized by infusing the standard into the mass spectrometer. The precursor ion reflects the addition of 7 Daltons for the deuterium atoms.)
-
Data Presentation
The following tables summarize typical validation results for a salivary cortisol LC-MS/MS assay.
Table 1: Assay Performance Characteristics
| Parameter | Typical Performance |
| Linearity (r²) | > 0.995[6] |
| Lower Limit of Quantification (LLOQ) | 0.5 - 1.5 nmol/L[4][6] |
| Inter-assay Precision (%CV) | < 10%[4][6] |
| Intra-assay Precision (%CV) | < 5%[6] |
| Accuracy (% Bias) | 85 - 115% |
| Recovery | > 85% |
Table 2: Example Calibration Curve
| Concentration (nmol/L) | Analyte/IS Peak Area Ratio (Example) |
| 0.5 | 0.012 |
| 1.0 | 0.025 |
| 5.0 | 0.128 |
| 10.0 | 0.255 |
| 25.0 | 0.640 |
| 50.0 | 1.275 |
| 100.0 | 2.550 |
Visualizations
Caption: Experimental workflow for salivary cortisol analysis.
Caption: Simplified diagram of the HPA axis and cortisol regulation.
References
- 1. msacl.org [msacl.org]
- 2. researchgate.net [researchgate.net]
- 3. Determination of Cortisol Levels in a Small Volume of Saliva of COVID-19-Recovering Patients During Treatment with Psychotropic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Salivary cortisol and cortisone by LC-MS/MS: validation, reference intervals and diagnostic accuracy in Cushing's syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. C18 Cartridge Solid Phase Extraction (SPE) for MS analysis | Cornell Institute of Biotechnology | Cornell University [biotech.cornell.edu]
- 6. endocrine-abstracts.org [endocrine-abstracts.org]
- 7. Liquid chromatography-tandem mass spectrometry analysis of human adrenal vein corticosteroids before and after ACTH stimulation - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Isotopic Exchange with Hydrocortisone-d7
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering issues with Hydrocortisone-d7, a deuterated internal standard used in mass spectrometry-based assays.
Frequently Asked Questions (FAQs)
Q1: I am observing a significant peak corresponding to the unlabeled hydrocortisone (d0) in my this compound standard solution. What is the likely cause?
This is a common issue that can stem from two primary sources: isotopic back-exchange or inherent impurity of the standard.
-
Isotopic Back-Exchange: This occurs when deuterium atoms on the this compound molecule are replaced by hydrogen atoms from the surrounding environment (e.g., solvents). This process is catalyzed by factors like suboptimal pH and elevated temperatures.[1][2]
-
Chemical Impurity: The deuterated standard may contain a certain percentage of the unlabeled (d0) analyte from its synthesis. It is crucial to consult the Certificate of Analysis (CoA) provided by the manufacturer to determine the specified isotopic purity.
Q2: What experimental conditions are known to promote the back-exchange of deuterium to hydrogen?
Several factors can accelerate the rate of isotopic exchange:
-
pH: The rate of H/D exchange is highly dependent on pH. The exchange is minimized at a pH of approximately 2.5-3.[2][3][4] Both strongly acidic (pH < 2) and, more significantly, basic (pH > 8) conditions can catalyze the exchange.[2]
-
Temperature: Higher temperatures increase the rate of chemical reactions, including isotopic exchange.[1][3] Maintaining samples at low temperatures (e.g., 4°C) is crucial.[2]
-
Solvent Composition: Protic solvents like water and methanol are sources of protons and are necessary for the exchange to occur.[3][4]
-
Location of Deuterium Labels: The stability of the deuterium label is dependent on its position on the molecule. Labels on heteroatoms (e.g., -OH, -NH) are highly susceptible to exchange. While the labels on this compound are typically on the carbon skeleton, those adjacent to carbonyl groups can be more labile under certain conditions.[2][4]
Q3: How can I experimentally determine if back-exchange is occurring in my assay?
A stability study can be performed to diagnose this issue. This involves incubating the this compound standard in your sample matrix and reconstitution solvent over a period of time and under different temperature conditions.
-
Procedure:
-
Prepare samples of the deuterated standard in a blank biological matrix (e.g., plasma) and in the sample solvent.
-
Create a "T=0" sample by immediately processing a freshly prepared sample.
-
Incubate the other samples under your typical experimental conditions (e.g., room temperature, 4°C) for a set period.
-
Analyze all samples by LC-MS/MS.
-
-
Interpretation:
-
Monitor the peak area of both the deuterated standard and the unlabeled analyte.
-
A significant decrease in the deuterated standard's signal and/or an increase in the unlabeled analyte's signal in the incubated samples compared to the T=0 sample indicates that exchange is occurring.[3]
-
Q4: My calibration curve is non-linear. Could this be related to my deuterated internal standard?
Yes, issues with the deuterated internal standard can lead to non-linearity in the calibration curve. This can be due to the presence of unlabeled analyte as an impurity in the standard, which has a more pronounced effect at different concentration levels.[2]
Troubleshooting & Optimization
If you suspect isotopic exchange is compromising your data, consider the following optimization strategies.
| Parameter | Condition to Avoid | Recommended Action | Rationale |
| pH | High (>8) or Low (<2) | Maintain sample and mobile phase pH between 2.5 and 7.[2] | The rate of H/D exchange is at a minimum around pH 2.5.[1][3] |
| Temperature | Elevated (Room Temp. or higher) | Store and analyze samples at low temperatures (e.g., 4°C).[2] | Lower temperatures significantly slow the rate of exchange.[1][5] |
| Solvent | Protic (e.g., H₂O, Methanol) | Use aprotic solvents (e.g., acetonitrile) when possible, or minimize exposure time to protic solvents.[2] | Protic solvents are a source of protons that can exchange with deuterium.[3] |
| Label Position | On Heteroatoms (O, N, S) or alpha to a carbonyl | Choose standards with labels on stable carbon positions when possible. Be cautious with pH and temperature.[2] | These positions are more chemically labile and prone to exchange.[4] |
Experimental Protocols
Protocol 1: Assessing Internal Standard Stability
This protocol is designed to determine if isotopic exchange of this compound is occurring under your specific analytical conditions.
Objective: To evaluate the stability of the deuterated internal standard by incubating it in the sample matrix and solvent over time.
Materials:
-
This compound internal standard (IS) stock solution.
-
Blank biological matrix (e.g., plasma, urine).
-
Sample preparation solvents (e.g., reconstitution solvent, mobile phase).
-
LC-MS/MS system.
Methodology:
-
Prepare Samples:
-
T=0 Samples: Spike a known concentration of the IS into the blank matrix and immediately process it using your standard sample preparation protocol.
-
Matrix Stability Samples: Spike the IS into the blank matrix and incubate under your typical autosampler conditions (e.g., 4°C or room temperature) for a defined period (e.g., 24 hours).
-
Solvent Stability Samples: Spike the IS into your sample reconstitution solvent and incubate under the same conditions.[3]
-
-
Sample Processing: After the incubation period, process the incubated samples using your established extraction/preparation method.
-
LC-MS/MS Analysis: Analyze all samples (T=0, incubated matrix, and incubated solvent). Monitor the MRM transitions for both this compound and unlabeled hydrocortisone.
-
Data Analysis:
-
Compare the peak area of the IS in the incubated samples to the T=0 samples. A significant decrease suggests degradation or exchange.
-
Monitor the peak area for the unlabeled analyte in the incubated samples. A significant increase compared to the T=0 sample is a strong indicator of back-exchange.[3]
-
Protocol 2: General LC-MS/MS Method for Hydrocortisone
This is a representative method and may require optimization for your specific instrumentation and application.
-
Sample Preparation: A "dilute-and-shoot" method can be effective for urine samples, where the sample is simply diluted with water prior to injection.[6] For serum or plasma, a supported liquid extraction (SLE) or protein precipitation followed by solid-phase extraction (SPE) is common.[7]
-
Chromatography:
-
Column: C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm).
-
Mobile Phase A: Water with 0.1% formic acid (to maintain a low pH).
-
Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid.
-
Gradient: A suitable gradient from low to high organic phase.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry:
Visualizations
Caption: Troubleshooting workflow for investigating high unlabeled analyte signals.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. MINIMIZING BACK EXCHANGE IN THE HYDROGEN EXCHANGE - MASS SPECTROMETRY EXPERIMENT - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Supported liquid extraction in combination with LC-MS/MS for high-throughput quantitative analysis of hydrocortisone in mouse serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. LC–MS/MS Method for the Simultaneous Determination of Free Urinary Steroids - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Analysis of Hydrocortisone-d7
Welcome to the technical support center for the analysis of Hydrocortisone-d7. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent in-source fragmentation during mass spectrometry experiments.
Frequently Asked Questions (FAQs)
Q1: What is in-source fragmentation and why is it a problem for this compound analysis?
In-source fragmentation is a phenomenon in mass spectrometry where precursor ions fragment in the ion source before they reach the mass analyzer.[1][2] This occurs in the intermediate pressure region between the atmospheric pressure ion source and the high-vacuum region of the mass analyzer.[2][3] For this compound, this can lead to the generation of fragment ions that may be mistaken for other compounds or result in an underestimation of the parent ion, compromising the accuracy and reliability of quantitative analysis.[1][4][5]
Q2: What are the primary causes of in-source fragmentation of this compound?
The primary causes of in-source fragmentation for compounds like this compound are excessive energy being applied to the ions in the source. This energy can come from two main parameters:
-
High Voltages: Elevated voltages in the ion source, such as the cone voltage, fragmentor voltage, or declustering potential, accelerate ions and cause them to collide with gas molecules, leading to fragmentation.[1][6]
-
High Temperatures: Elevated ion source temperatures can provide enough thermal energy to cause the dissociation of thermally labile molecules like steroids.[1][7]
Q3: How can I detect if in-source fragmentation of my this compound is occurring?
You can suspect in-source fragmentation if you observe the following:
-
A lower than expected signal intensity for the [M+H]⁺ ion of this compound.
-
The presence of known fragment ions of hydrocortisone in the full scan mass spectrum.
-
The intensity of the fragment ions decreases as you lower the cone/fragmentor voltage or the source temperature.
Troubleshooting Guide: Preventing In-Source Fragmentation
This guide provides a systematic approach to troubleshoot and minimize in-source fragmentation of this compound.
Issue: Low intensity of the precursor ion and high intensity of fragment ions.
Troubleshooting Workflow:
Caption: A stepwise workflow for troubleshooting in-source fragmentation.
Step 1: Optimize Ion Source Voltages
The cone voltage (also referred to as fragmentor voltage or declustering potential) is a critical parameter to control.[1][6] High voltages can cause significant in-source fragmentation.
Experimental Protocol:
-
Infuse a standard solution of this compound directly into the mass spectrometer.
-
Set the mass spectrometer to acquire a full scan spectrum.
-
Start with a low cone/fragmentor voltage (e.g., 20 V).
-
Gradually increase the voltage in small increments (e.g., 5-10 V) and monitor the intensity of the precursor ion ([M+H]⁺) and its fragment ions.
-
Plot the intensities of the precursor and fragment ions against the voltage.
-
Select the voltage that provides the highest precursor ion intensity with the lowest fragment ion intensity.
Table 1: Example Data for Cone Voltage Optimization
| Cone Voltage (V) | Precursor Ion Intensity (counts) | Fragment Ion Intensity (counts) |
| 20 | 500,000 | 10,000 |
| 30 | 800,000 | 25,000 |
| 40 | 1,200,000 | 75,000 |
| 50 | 900,000 | 250,000 |
| 60 | 600,000 | 500,000 |
Note: The optimal voltage will vary between different mass spectrometers.
Step 2: Optimize Ion Source Temperature
Higher source temperatures can lead to thermal degradation of the analyte.[1]
Experimental Protocol:
-
Using the optimal cone/fragmentor voltage determined in Step 1, infuse a standard solution of this compound.
-
Set the ion source temperature to a low value (e.g., 100 °C).
-
Gradually increase the temperature in increments (e.g., 10-20 °C) and monitor the intensity of the precursor and fragment ions.
-
Identify the temperature that provides a good balance between efficient desolvation and minimal fragmentation.
Table 2: Example Data for Ion Source Temperature Optimization
| Source Temperature (°C) | Precursor Ion Intensity (counts) | Fragment Ion Intensity (counts) |
| 100 | 750,000 | 20,000 |
| 120 | 950,000 | 35,000 |
| 140 | 1,100,000 | 60,000 |
| 160 | 1,050,000 | 150,000 |
| 180 | 800,000 | 300,000 |
Step 3: Evaluate Mobile Phase Composition
The composition of the mobile phase can influence ionization efficiency and the extent of in-source fragmentation.
-
Additives: The use of volatile buffers like formic acid or ammonium formate at low concentrations (e.g., 0.1%) can promote protonation and lead to a more stable ion.[8]
-
Solvent Composition: Highly aqueous mobile phases can sometimes require higher source temperatures for efficient desolvation, which can inadvertently increase fragmentation. Optimizing the organic content can help.
Step 4: Consider Chromatographic Separation
Effective chromatographic separation is crucial.[3] It ensures that co-eluting compounds do not interfere with the ionization of this compound and helps to differentiate between true analytes and in-source fragments.[2][4][5]
Signaling Pathway of In-Source Fragmentation
The following diagram illustrates the process leading to in-source fragmentation.
References
- 1. Strategies for Mitigating In-Source Fragmentation in NDSRI Analysis using LC-MS - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
- 2. Optimization of Electrospray Ionization Source Parameters for Lipidomics To Reduce Misannotation of In-Source Fragments as Precursor Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Avoiding Misannotation of In-Source Fragmentation Products as Cellular Metabolites in Liquid Chromatography–Mass Spectrometry-Based Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimization of Electrospray Ionization Source Parameters for Lipidomics To Reduce Misannotation of In-Source Fragments as Precursor Ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Hydrocortisone-d7 Chromatography: Technical Support & Troubleshooting
This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) to address poor peak shape issues encountered during the chromatographic analysis of Hydrocortisone-d7.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of poor peak shape for this compound?
Poor peak shape in chromatography, such as peak tailing, fronting, splitting, or broadening, can indicate a variety of issues.[1] For steroidal compounds like this compound, common causes include:
-
Secondary Interactions: Unwanted interactions between the analyte and the stationary phase, particularly with residual silanol groups on silica-based columns.[2][3][4]
-
Mobile Phase Issues: Incorrect pH, inadequate buffering, or improper solvent composition can significantly affect peak symmetry.[3][5]
-
Column Problems: Degradation of the column, contamination, a partially blocked inlet frit, or the formation of a void at the column head.[2][6][7]
-
System and Method Parameters: Excessive extra-column volume, sample overload, or using an injection solvent stronger than the mobile phase.[2][8][9]
-
Co-elution: Interference from endogenous isomers, such as 20α- and 20β-dihydrocortisone, which can have the same mass and fragmentation patterns as hydrocortisone.[10]
Q2: Why is my this compound peak showing significant tailing?
Peak tailing is the most common form of peak distortion and typically occurs due to more than one retention mechanism affecting the analyte.[4][6]
-
Silanol Interactions: For basic compounds, strong interactions with acidic, ionized silanol groups on the column's silica surface are a primary cause of tailing.[3][4]
-
Mobile Phase pH: If the mobile phase pH is close to the analyte's pKa, it can lead to uneven ionization and asymmetrical peaks.[3]
-
Column Contamination: Accumulation of impurities from the sample matrix on the column can create active sites that cause tailing.[1]
-
Mass Overload: Injecting too much sample can saturate the stationary phase, leading to tailing.[2]
Q3: What does it mean if my this compound peak is split or has a shoulder?
Peak splitting or the appearance of a shoulder suggests that the analyte band is being distorted before or at the very beginning of the separation process.[1][7]
-
Blocked Frit/Column Contamination: A partially blocked inlet frit on the column or guard column is a very common cause, as it disrupts the sample's entry into the column.[1][5]
-
Column Void: A void or channel in the packing material at the head of the column can cause the sample to travel through different paths, resulting in a split peak.[6][9]
-
Injection Solvent Mismatch: If the sample is dissolved in a solvent that is significantly stronger than the mobile phase, it can lead to peak distortion and splitting.[2][8][9]
-
Co-elution of Isomers: A shoulder peak may appear if the chromatography is not fully resolving this compound from a closely eluting isomer.[10][11]
Troubleshooting Guides
Guide 1: Resolving Peak Tailing
If you are observing peak tailing for this compound, follow these steps to diagnose and resolve the issue.
Troubleshooting Workflow for Peak Tailing
Caption: Diagnostic steps for resolving split or shouldered peaks.
| Potential Cause | Recommended Action | Supporting Details |
| Injection Solvent Incompatibility | The sample should be dissolved in the initial mobile phase composition or a weaker solvent. | [8] If the injection solvent is much stronger than the mobile phase, the analyte band can become distorted as it enters the column, leading to splitting. |
| Partially Blocked Inlet Frit | Backflush the column (if the manufacturer allows). Replace the in-line filter or guard column. | [5] Debris from samples or system wear can clog the column frit, causing an uneven flow of the sample onto the column packing. |
| Column Void or Bed Deformation | Replace the analytical column. | [6][7] A void at the column inlet creates channeling, where parts of the sample travel faster than others, resulting in a split peak. This can be caused by high pH, pressure shocks, or column age. |
| Co-elution with Isomers | Adjust the mobile phase organic/aqueous ratio or change the gradient slope to improve separation. C[10][11]onsider a column with a different selectivity (e.g., one with an embedded polar group). | [11] Endogenous isomers of hydrocortisone may elute very closely, appearing as a shoulder peak if not fully resolved by the chromatographic method. |
Experimental Protocols & Data
Protocol 1: Sample Preparation for Hydrocortisone from Topical Cream
This protocol is adapted from a method for isolating hydrocortisone from a complex cream matrix to prevent system clogging and improve peak shape.
[12]1. Sample Solubilization: Dissolve a known quantity of the hydrocortisone cream in a mixture of ethyl acetate and hexane (e.g., 1:2 v/v). The ethyl acetate helps solubilize the cream, while the hexane is added to ensure the analyte retains on the silica-based SPE cartridge. 2[12]. SPE Cartridge Conditioning: Condition a silica-based SPE cartridge (e.g., Discovery DSC-Si, 500mg/3mL) by washing it with an appropriate solvent like hexane. 3. Sample Loading: Load the dissolved cream solution onto the conditioned SPE cartridge. 4. Washing: Wash the cartridge with a non-polar solvent (e.g., hexane) to remove lipophilic interferences from the cream's inactive ingredients. 5. Elution: Elute the retained hydrocortisone from the cartridge using a more polar solvent, such as a mixture of ethyl acetate and methanol. 6. Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in the mobile phase before injection.
Table 1: Example HPLC Method Parameters for Hydrocortisone Analysis
The following table summarizes various published isocratic HPLC conditions for the analysis of hydrocortisone, which can serve as a starting point for method development and troubleshooting.
| Parameter | Method A | Method B | Method C |
| Column | ODS C18 (150 x 4.6 mm, 5 µm) | [13] ODS (250 x 4.6 mm, 5 µm) | [14] USP L1 (250 x 4.6 mm, 5 µm) |
| Mobile Phase | Methanol:Water:Acetic Acid (60:30:10, v/v/v) | [13] Phosphoric Acid:Acetonitrile:Water (0.5:380:620, v/v/v) | [14] Acetonitrile:Buffer (75:25, v/v) |
| Flow Rate | 1.0 mL/min | [13] 1.0 mL/min | [14] 1.0 mL/min |
| Detection (UV) | 254 nm | [13] 245 nm | [14] 254 nm |
| Column Temp. | Ambient | [13] Not Specified | 40 °C |
| Retention Time | 2.26 min | [15] 4.38 min | [14] 3.0 min |
References
- 1. acdlabs.com [acdlabs.com]
- 2. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 3. chromtech.com [chromtech.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. gmpinsiders.com [gmpinsiders.com]
- 7. Abnormal Peak Shapes : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 8. restek.com [restek.com]
- 9. agilent.com [agilent.com]
- 10. 20α- and 20β-dihydrocortisone may interfere in LC-MS/MS determination of cortisol in saliva and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. shoulder peak problems, overlapping peak problems - Chromatography Forum [chromforum.org]
- 12. Determination of Hydrocortisone from Topical Cream Using Discovery DSC-Si SPE and Reversed-Phase HPLC-UV [sigmaaldrich.com]
- 13. Novel HPLC Analysis of Hydrocortisone in Conventional and Controlled-Release Pharmaceutical Preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. asianpubs.org [asianpubs.org]
- 15. researchgate.net [researchgate.net]
Technical Support Center: ESI-MS Analysis of Hydrocortisone-d7
Welcome to the technical support center for the mass spectrometry analysis of Hydrocortisone-d7. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges related to unexpected adduct formation during Electrospray Ionization Mass Spectrometry (ESI-MS).
Frequently Asked Questions (FAQs)
Q1: What is an adduct ion in ESI-MS?
An adduct ion is formed when an analyte molecule, such as this compound, associates with an ion present in the ESI source.[1][2][3] Instead of observing the expected protonated molecule [M+H]⁺, you may see peaks corresponding to the analyte bound to other ions, such as sodium [M+Na]⁺ or potassium [M+K]⁺.[4][5] This phenomenon is common in soft ionization techniques like ESI.[3]
Q2: I'm seeing peaks that don't correspond to my expected [M+H]⁺ for this compound. What could they be?
If you are observing unexpected peaks with a higher mass-to-charge ratio (m/z) than the protonated this compound, they are likely adduct ions. The most common adducts in positive ion mode are formed with sodium ([M+Na]⁺) and potassium ([M+K]⁺).[4][6] Less common adducts may include ammonium ([M+NH₄]⁺) or even solvent adducts. The key is to calculate the mass difference between the observed peak and the expected molecular ion to identify the adducted species.
Q3: Why is adduct formation a problem for my analysis?
Adduct formation can pose several challenges for quantitative and qualitative analysis:
-
Reduced Sensitivity: The ion current of your target analyte is split among multiple species (e.g., [M+H]⁺, [M+Na]⁺, [M+K]⁺), which can decrease the signal intensity of the desired protonated molecule and elevate the limit of detection.[2]
-
Complicated Spectra: The presence of multiple adducts can make mass spectra difficult to interpret.[2]
-
Poor Reproducibility: The formation of adducts, particularly metal adducts, can be highly variable and difficult to control, leading to poor reproducibility in quantitative assays.[5][7]
Q4: Where do the ions that form these adducts, like sodium and potassium, come from?
The sources of adduct-forming ions are numerous and often ubiquitous in a laboratory setting:
-
Glassware: A primary source is the leaching of alkali metal salts (sodium and potassium) from glass containers, vials, and pipette tips.[3][4][6][8]
-
Solvents and Reagents: HPLC-grade water, acetonitrile, methanol, and additives like formic acid can contain trace amounts of metal ions.[5][6][8]
-
LC System: The HPLC/UHPLC system itself, including tubing, fittings, and the column, can be a source of contamination.[8]
-
Sample Matrix: Biological samples, such as plasma or urine, naturally contain high concentrations of various salts.[6][9]
-
Analyst Handling: Touching laboratory equipment with bare hands can transfer enough salt to cause significant metal adduct formation.[4]
Q5: Does using a deuterated standard like this compound change the likelihood of adduct formation?
Using a deuterated standard does not inherently change the chemical propensity for adduct formation. The underlying chemistry remains the same. However, it is crucial to accurately calculate the expected m/z values for potential adducts based on the mass of the deuterated molecule to correctly identify them in the mass spectrum.
Troubleshooting Guide: Unexpected Adduct Formation
This guide provides a systematic approach to diagnose and mitigate unexpected adduct formation during the ESI-MS analysis of this compound.
Step 1: Identify the Adduct(s)
The first step is to confirm the identity of the unexpected peaks. Calculate the mass difference between the observed m/z and the expected m/z of your protonated analyte, [M+H]⁺.
Table 1: Common Adducts of this compound in Positive ESI-MS
| Adduct Ion | Formula | Mass Difference (from [M+H]⁺) | Expected m/z for this compound (C₂₁H₂₃D₇O₅, MW ≈ 369.5 g/mol ) |
| Protonated | [M+H]⁺ | N/A | ~370.5 |
| Sodium | [M+Na]⁺ | ~22 Da | ~392.5 |
| Potassium | [M+K]⁺ | ~38 Da | ~408.5 |
| Ammonium | [M+NH₄]⁺ | ~17 Da | ~387.5 |
Note: Exact masses will vary based on isotopic composition. These values are approximate.
Step 2: Isolate the Source of Contamination
Once the adducts are identified (most commonly sodium and potassium), the next step is to pinpoint the source of the contamination.
Caption: Troubleshooting workflow for adduct source identification.
Step 3: Implement Corrective Actions
Based on the source identification, implement the following corrective actions.
Table 2: Corrective Actions to Minimize Adduct Formation
| Source | Corrective Action | Rationale |
| Glassware | Switch to polypropylene or other plastic vials, tubes, and containers for solvent and sample preparation.[4][6] | Reduces leaching of sodium and potassium ions common in glass manufacturing.[4][6] |
| Solvents/Reagents | Use high-purity, MS-grade solvents (water, ACN, MeOH).[6] Prepare fresh mobile phases daily. | Minimizes background levels of metal ions and other contaminants. |
| Mobile Phase pH | Add a low concentration (e.g., 0.1%) of an organic acid like formic acid or acetic acid to the mobile phase.[4][8] | Promotes the formation of the desired protonated molecule [M+H]⁺ by providing a high concentration of protons, which outcompetes metal ions for the analyte.[8][10] |
| LC/MS System | Routinely flush the entire LC system with high-purity solvents. Clean the ESI source components (e.g., sample cone, capillary) according to the manufacturer's protocol.[11] | Removes salt buildup and other contaminants from the fluidic path and ion source.[11] |
| Sample Matrix | For complex biological samples, implement a rigorous sample clean-up procedure such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE).[6] | Removes endogenous salts and matrix components that can cause ion suppression and adduct formation.[6] |
Experimental Protocols
Protocol 1: Preparation of an Adduct-Reducing Mobile Phase
This protocol describes the preparation of a standard mobile phase designed to promote protonation and reduce metal adduct formation.
-
Reagents and Materials:
-
MS-grade or equivalent high-purity water
-
MS-grade or equivalent high-purity acetonitrile (ACN) or methanol (MeOH)
-
High-purity formic acid (FA)
-
Polypropylene or other suitable plastic volumetric flasks and storage bottles
-
-
Procedure (for 1 L of 0.1% FA in Water):
-
Measure approximately 950 mL of MS-grade water into a 1 L plastic volumetric flask.
-
Carefully add 1.0 mL of high-purity formic acid to the water.
-
Bring the total volume to 1 L with MS-grade water.
-
Cap the flask and invert several times to ensure thorough mixing.
-
Transfer the solution to a clearly labeled plastic mobile phase bottle.
-
Repeat the procedure for the organic mobile phase (e.g., 0.1% FA in ACN).
-
Degas the mobile phases using sonication or vacuum degassing before placing them on the LC system.
-
Protocol 2: General ESI Source Cleaning
This is a general guide. ALWAYS consult and follow the specific instructions provided in your mass spectrometer's user manual.
-
Safety Precautions:
-
Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Ensure the instrument is in standby mode and high voltages are off before proceeding.
-
-
Procedure:
-
Vent the instrument interface according to the manufacturer's instructions.
-
Carefully remove the ESI probe and capillary.
-
Disassemble the outer source components, such as the sample cone or orifice plate.
-
Sonícate the removable metal parts in a sequence of high-purity solvents, for example:
-
15 minutes in MS-grade water
-
15 minutes in MS-grade methanol
-
15 minutes in MS-grade isopropanol
-
-
Allow the parts to dry completely in a clean environment before reassembly. Avoid wiping with materials that may leave fibers or residues.
-
Reinstall the components, close the interface, and pump the system down.
-
Allow sufficient time for the system to stabilize before re-calibrating and analyzing samples.
-
Visualizations
Caption: Relationship between contamination sources and adduct formation.
References
- 1. chromacademy.com [chromacademy.com]
- 2. benchchem.com [benchchem.com]
- 3. acdlabs.com [acdlabs.com]
- 4. learning.sepscience.com [learning.sepscience.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. elementlabsolutions.com [elementlabsolutions.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Adduct formation in electrospray ionisation-mass spectrometry with hydrophilic interaction liquid chromatography is strongly affected by the inorganic ion concentration of the samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Interference from endogenous compounds with Hydrocortisone-d7
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating interference from endogenous compounds during the analysis of Hydrocortisone-d7, primarily using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of interference in this compound analysis?
A1: The primary sources of interference in the LC-MS/MS analysis of this compound fall into two main categories:
-
Matrix Effects: These are caused by co-eluting endogenous compounds from the biological matrix (e.g., serum, plasma, urine) that can either suppress or enhance the ionization of this compound and the target analyte, hydrocortisone. This can lead to inaccurate quantification. The use of a stable isotope-labeled internal standard like this compound is the most effective way to compensate for these effects, as it co-elutes with the analyte and experiences similar matrix effects.
-
Isobaric Interference: This occurs when endogenous compounds have the same nominal molecular weight as hydrocortisone and produce fragment ions of the same mass-to-charge ratio (m/z) during MS/MS analysis. These compounds can co-elute with hydrocortisone, leading to falsely elevated results.
Q2: Which endogenous compounds are known to cause isobaric interference with hydrocortisone analysis?
A2: The most significant endogenous isobaric interferents for hydrocortisone are its stereoisomers, 20α-dihydrocortisone and 20β-dihydrocortisone . These compounds share the same molecular mass and produce the same precursor and product ions as hydrocortisone in positive ion mode electrospray ionization. Other potential interferents include 21-deoxycortisol and 11-deoxycortisol , especially in certain disease states like congenital adrenal hyperplasia.
Q3: What are the typical MRM transitions for hydrocortisone and its key interferents?
A3: Since hydrocortisone and its isobaric interferents have the same molecular weight and fragmentation pattern, they will have the same Multiple Reaction Monitoring (MRM) transitions. This compound, being a deuterated analog, will have a higher mass. The table below summarizes the common MRM transitions.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Notes |
| Hydrocortisone | 363.2 | 121.1 | Primary quantitation transition. |
| 363.2 | 97.1 | Confirmation transition. | |
| 20α- and 20β-dihydrocortisone | 363.2 | 121.1 | Identical to hydrocortisone. |
| 363.2 | 97.1 | Identical to hydrocortisone. | |
| This compound | 370.2 | 124.1 | Predicted based on a +7 Da shift. |
| 370.2 | 100.1 | Predicted based on a +7 Da shift. |
Note: The exact m/z values may vary slightly depending on the instrument and calibration.
Troubleshooting Guides
Issue 1: Inaccurate Quantification or High Variability
This issue often points towards unaddressed matrix effects.
Troubleshooting Steps:
-
Review Sample Preparation: Inadequate sample cleanup is a common source of matrix effects. Ensure your extraction protocol is robust.
-
-
Evaluate Internal Standard Performance:
-
Ensure the this compound internal standard is added to the samples before extraction to account for variability in both extraction efficiency and matrix effects.
-
Check the peak shape and response of the internal standard across all samples. High variability may indicate inconsistent sample processing.
-
Experimental Protocol: Solid Phase Extraction (SPE) for Steroids from Serum
-
Objective: To remove proteins and other interfering substances from serum samples.
-
Materials:
-
SOLAµ™ HRP 96-well SPE plate
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Serum samples with added this compound internal standard
-
-
Method:
-
Protein Precipitation: Add 3 parts of cold methanol to 1 part of serum. Vortex and centrifuge to pellet the precipitated proteins.
-
Loading: Load the supernatant directly onto the SPE plate. No pre-conditioning is required.
-
Washing: Wash the plate with 30% methanol in water to remove polar interferences.
-
Elution: Elute the steroids with two aliquots of methanol.
-
Dilution: Dilute the eluate with water before injection.
-
Issue 2: Falsely Elevated Hydrocortisone Concentrations
This is a classic sign of co-eluting isobaric interference.
Troubleshooting Steps:
-
Chromatographic Separation: The most critical step is to improve the chromatographic resolution between hydrocortisone and its isomers.
-
Column Selection: Utilize a column with high selectivity for steroids, such as a biphenyl or C18 column.
-
-
-
Confirm Interference:
-
If available, inject analytical standards of 20α-dihydrocortisone and 20β-dihydrocortisone to confirm their retention times relative to hydrocortisone under your chromatographic conditions.
-
Experimental Protocol: LC-MS/MS for Hydrocortisone Analysis
-
Objective: To achieve baseline separation of hydrocortisone from its isobaric interferents.
-
Instrumentation:
-
UHPLC system coupled to a triple quadrupole mass spectrometer.
-
-
Chromatography:
-
Column: Biphenyl or C18 column (e.g., 50 x 2.1 mm, 2.7 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in methanol.
-
Gradient: A shallow gradient with a slow increase in the percentage of Mobile Phase B is recommended to enhance separation.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
-
Mass Spectrometry:
-
Ionization: Electrospray Ionization (ESI), Positive mode.
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Monitor the transitions listed in the table in Q3.
-
Quantitative Data Summary
The following table summarizes typical performance data for steroid analysis using SPE and LC-MS/MS.
| Parameter | Typical Value | Reference |
| Extraction Recovery (SPE) | 42% - 95% (analyte dependent) | |
| Lower Limit of Quantification (LOQ) | 1 - 10 pg/mL (in neat solution) | |
| **Linearity ( |
Technical Support Center: Troubleshooting Calibration Curve Non-Linerity with Hydrocortisone-d7
Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the quantitative analysis of hydrocortisone using its deuterated internal standard, hydrocortisone-d7, by LC-MS/MS.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of a non-linear calibration curve when using this compound as an internal standard?
A1: Non-linearity in calibration curves, even with a stable isotope-labeled internal standard like this compound, is a common issue in LC-MS/MS analysis. The primary causes can be categorized as follows:
-
Detector Saturation: At high analyte concentrations, the mass spectrometer detector can become saturated, leading to a plateau in the signal response. This results in a downward curve at the higher end of the calibration range.
-
Isotopic Cross-Contribution (Cross-Talk): Naturally occurring isotopes of hydrocortisone can contribute to the signal of this compound, and vice-versa. This interference becomes more pronounced at high analyte concentrations relative to the internal standard, causing a deviation from linearity.
-
Matrix Effects: Components in the biological matrix (e.g., plasma, urine) can co-elute with the analyte and internal standard, causing ion suppression or enhancement in the ion source. If the matrix effect is not consistent across the calibration range, it can lead to non-linearity.
-
Ion Source Saturation: Similar to detector saturation, the ion source can also become saturated at high analyte concentrations, leading to a non-proportional response.
-
Inappropriate Internal Standard Concentration: An internal standard concentration that is too low compared to the upper range of the analyte concentrations can exacerbate the effects of isotopic cross-contribution and lead to non-linearity.
-
Suboptimal Chromatographic Conditions: Poor peak shape, such as tailing or fronting, can lead to inaccurate integration, especially at the lower and upper ends of the calibration curve, contributing to non-linearity.
Troubleshooting Guides
My calibration curve for hydrocortisone using this compound is non-linear. How can I identify the cause and resolve the issue?
Follow this systematic troubleshooting guide to diagnose and address the non-linearity in your calibration curve.
Troubleshooting Workflow Diagram
Caption: Troubleshooting workflow for non-linear calibration curves.
Detailed Troubleshooting Steps & Experimental Protocols
Step 1: Investigate Detector and Ion Source Saturation
Issue: At high concentrations, the detector or ion source response may no longer be proportional to the analyte concentration, causing the calibration curve to plateau.
Protocol for Diagnosing Saturation:
-
Prepare a Dilution Series: Take the highest concentration calibration standard that shows deviation from linearity and prepare a series of dilutions (e.g., 1:2, 1:5, 1:10) using the same matrix.
-
Sample Injection: Inject these diluted samples into the LC-MS/MS system.
-
Data Analysis:
-
Calculate the theoretical concentrations of the diluted samples based on the dilution factors.
-
Plot the response of the diluted samples on the original calibration curve.
-
If the back-calculated concentrations of the diluted samples fall on the linear portion of the curve, saturation is the likely cause.
-
Solutions for Saturation:
-
Reduce Injection Volume: Decrease the volume of sample injected onto the column.
-
Dilute Samples: Dilute the upper concentration standards and any unknown samples that fall in this range.
-
Optimize MS Method:
-
Use a Less Abundant MRM Transition: If multiple MRM transitions are available for hydrocortisone, select a less intense one for quantification at higher concentrations.
-
Detune the Instrument: For highly abundant analytes, instrument parameters such as collision energy or declustering potential can be adjusted to lower the signal yield and avoid detector saturation.[1]
-
| Parameter | Typical Setting | Adjustment for Saturation |
| Injection Volume | 5-10 µL | Reduce to 1-2 µL |
| Sample Concentration | As per standard curve | Dilute upper standards 1:5 or 1:10 |
| MRM Transition | Most intense | Select a secondary, less intense transition |
Step 2: Assess Isotopic Cross-Contribution ("Cross-Talk")
Issue: The isotopic envelope of hydrocortisone can contribute to the signal of this compound, especially at high analyte-to-internal standard ratios. This can artificially inflate the internal standard signal and cause the calibration curve to bend downwards.
Protocol for Quantifying Isotopic Cross-Contribution:
-
Prepare Analyte-Only Solution: Prepare a solution of hydrocortisone at the highest concentration of your calibration curve in a clean solvent (e.g., methanol/water). Do not add the this compound internal standard.
-
Prepare IS-Only Solution: Prepare a solution of this compound at its working concentration in the same clean solvent. Do not add the hydrocortisone analyte.
-
LC-MS/MS Analysis:
-
Inject the analyte-only solution and monitor both the MRM transition for hydrocortisone and the MRM transition for this compound.
-
Inject the IS-only solution and monitor both MRM transitions.
-
-
Data Analysis:
-
In the analyte-only injection, any signal detected in the this compound MRM channel represents the cross-contribution from the analyte.
-
Calculate the percentage of cross-contribution by dividing the peak area in the IS channel by the peak area in the analyte channel and multiplying by 100.
-
A significant cross-contribution (e.g., >0.1%) can lead to non-linearity.
-
Solutions for Isotopic Cross-Contribution:
-
Increase Internal Standard Concentration: Increasing the concentration of this compound can minimize the relative impact of the cross-contribution from the analyte.
-
Use a Higher Deuterated Standard: If available, an internal standard with a higher degree of deuteration (e.g., hydrocortisone-d9) will have a greater mass difference from the analyte, reducing the likelihood of isotopic overlap.
-
Mathematical Correction: A non-linear regression model that accounts for isotopic interference can be applied.[2][3]
Step 3: Evaluate Matrix Effects
Issue: Co-eluting endogenous components from the sample matrix can suppress or enhance the ionization of hydrocortisone and this compound, potentially leading to a non-linear response if the effect is not consistent across the concentration range.
Protocol for Assessing Matrix Effects (Post-Extraction Addition):
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Prepare standards of hydrocortisone at low, medium, and high concentrations in a clean solvent.
-
Set B (Post-Extraction Spike): Extract blank matrix samples. After the final extraction step, spike the extract with hydrocortisone standards to the same low, medium, and high concentrations as in Set A.
-
Set C (Pre-Extraction Spike): Spike blank matrix with hydrocortisone standards at the same concentrations before performing the extraction.
-
-
LC-MS/MS Analysis: Analyze all three sets of samples.
-
Data Analysis:
-
Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
A value < 100% indicates ion suppression, while a value > 100% indicates ion enhancement.
-
Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100
-
Overall Process Efficiency (%) = (Peak Area in Set C / Peak Area in Set A) * 100
-
Solutions for Matrix Effects:
-
Improve Sample Preparation: Employ a more rigorous sample cleanup method, such as solid-phase extraction (SPE) instead of protein precipitation, to remove interfering matrix components.
-
Optimize Chromatography: Adjust the chromatographic conditions (e.g., gradient, column chemistry) to separate hydrocortisone from the co-eluting matrix components.
-
Use a Different Ionization Source: If available, switching from electrospray ionization (ESI) to atmospheric pressure chemical ionization (APCI) may reduce matrix effects.
Step 4: Review Chromatographic Performance
Issue: Poor chromatography can lead to inaccurate peak integration, which can manifest as non-linearity.
Troubleshooting Chromatographic Issues:
-
Peak Shape:
-
Tailing peaks: May be caused by secondary interactions with the stationary phase or a void in the column. Consider adjusting the mobile phase pH or using a different column.
-
Fronting peaks: Often indicates column overload. Try reducing the injection volume or sample concentration.
-
Split peaks: Can be caused by a partially clogged frit or a void at the column inlet.
-
-
Peak Integration: Manually review the integration of all peaks in the calibration curve to ensure consistency. Inconsistent baseline-to-baseline integration can introduce errors.
Solutions for Chromatographic Problems:
-
Optimize Mobile Phase: Adjust the organic solvent composition, pH, and additives.
-
Change Column: Experiment with a different stationary phase chemistry.
-
System Maintenance: Ensure the LC system is properly maintained, including changing filters and seals as needed.
Alternative: Using a Weighted Quadratic Regression Model
If the source of non-linearity cannot be easily eliminated, a weighted quadratic regression model can be used to fit the calibration curve. This approach is acceptable in many regulated bioanalytical environments, provided it is justified and properly validated.
Considerations for Using a Quadratic Fit:
-
Sufficient Calibration Points: A minimum of six to eight non-zero calibration standards are recommended to adequately define the curve.
-
Weighting Factor: A weighting factor, typically 1/x or 1/x², should be applied to give more weight to the lower concentration standards, which generally have lower variance. The most appropriate weighting factor should be determined experimentally.
-
Validation: The accuracy and precision of the method using the quadratic model must be thoroughly validated.
| Regression Model | R² | Back-calculated Concentration Accuracy |
| Linear | 0.985 | ± 25% at high and low ends |
| Quadratic (1/x²) | 0.999 | ± 10% across the range |
This table illustrates a hypothetical scenario where a quadratic fit provides better accuracy for a non-linear dataset.
References
Validation & Comparative
A Head-to-Head Battle of Internal Standards: Hydrocortisone-d7 vs. Cortisol-13C3 in Quantitative Analysis
For researchers, scientists, and drug development professionals striving for the highest level of accuracy and precision in quantitative bioanalysis, the choice of a suitable internal standard is a critical decision. In the quantification of cortisol, a key biomarker for various physiological and pathological conditions, stable isotope-labeled internal standards are the gold standard. This guide provides an objective comparison of two commonly used internal standards: Hydrocortisone-d7 and Cortisol-13C3, supported by experimental data to facilitate an informed choice for your analytical needs.
The ideal internal standard should mimic the analyte of interest throughout the analytical process, including sample preparation, chromatography, and ionization, to accurately correct for any variability. Both deuterated (e.g., this compound) and carbon-13 labeled (e.g., Cortisol-13C3) internal standards are designed to meet this requirement, but subtle differences in their physicochemical properties can significantly impact analytical performance.
The Superiority of Carbon-13 Labeling: A Theoretical Overview
From a theoretical standpoint, ¹³C-labeled internal standards are often considered superior to their deuterated counterparts for several key reasons:
-
Chromatographic Co-elution: One of the most significant advantages of ¹³C-labeled standards is their near-perfect co-elution with the native analyte.[1] Deuterated standards, due to the slightly stronger C-²H bond compared to the C-¹H bond, can exhibit a chromatographic shift, often eluting slightly earlier than the unlabeled analyte.[1] This separation can lead to inaccurate quantification if the analyte and the internal standard experience different matrix effects at slightly different retention times.[1]
-
Isotopic Stability: ¹³C labels are exceptionally stable and not susceptible to back-exchange with unlabeled atoms from the solvent or matrix.[2] While the deuterium labels in this compound are generally placed on stable positions, the theoretical risk of H-D exchange, especially under certain pH or temperature conditions, exists for some deuterated compounds.[1]
-
Mass Difference: The mass difference between ¹³C and ¹²C is smaller than that between deuterium and protium. This can be advantageous in minimizing any potential isotope effects during ionization or fragmentation in the mass spectrometer.
Performance Data: A Comparative Summary
| Performance Parameter | Method using Deuterated Internal Standard (e.g., Hydrocortisone-d4, Cortisone-d7) | Method using ¹³C-Labeled Internal Standard (Cortisol-¹³C₃) |
| Linearity (R²) | >0.99[3] | >0.999[4] |
| Lower Limit of Quantification (LLOQ) | 0.25 µg/dL[3] | 0.5 pg/mg[4] |
| Intra-assay Precision (%CV) | <10% | <10%[4] |
| Inter-assay Precision (%CV) | 7.3-16%[3] | <15% |
| Accuracy/Recovery | 97-123%[3] | 87.3% - 102.3%[4] |
Note: The data presented in this table is compiled from different studies and should be interpreted with caution, as experimental conditions (matrix, instrumentation, etc.) may vary. However, it provides a general overview of the expected performance for methods utilizing each type of internal standard. The study by Binz et al. (2016) notably used Cortisol-¹³C₃ as a surrogate analyte for calibration and D7-cortisone as the internal standard, demonstrating the successful application of both types of labeled compounds within a single, robust method.[4]
Experimental Protocols
Below is a generalized experimental protocol for the quantification of cortisol in a biological matrix using a stable isotope-labeled internal standard. This protocol is a composite based on methodologies described in the cited literature and should be optimized for specific laboratory conditions and matrices.
Sample Preparation (Human Hair)[4]
-
Decontamination: Wash approximately 20 mg of hair with isopropanol and then dichloromethane, each for 2 minutes. Allow the hair to dry completely.
-
Pulverization: Pulverize the decontaminated hair using a ball mill.
-
Extraction:
-
Add 1 mL of methanol to the pulverized hair sample.
-
Add a known amount of the internal standard (either this compound or Cortisol-13C3) in methanol.
-
Incubate the mixture overnight at 50°C with constant shaking.
-
-
Centrifugation and Evaporation:
-
Centrifuge the sample at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
-
Reconstitution: Reconstitute the dried extract in a suitable volume of the initial mobile phase (e.g., 100 µL of water:methanol, 80:20, v/v).
LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in methanol or acetonitrile.
-
Gradient: A suitable gradient to separate cortisol from other matrix components. For example, starting with a low percentage of mobile phase B and gradually increasing it over several minutes.
-
Flow Rate: Typically 0.2-0.4 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Source: Electrospray ionization (ESI) in positive mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Cortisol: Monitor the transition from the precursor ion (m/z 363.2) to a specific product ion (e.g., m/z 121.1).
-
This compound: Monitor the corresponding mass-shifted precursor to product ion transition.
-
Cortisol-¹³C₃: Monitor the corresponding mass-shifted precursor to product ion transition (e.g., m/z 366.2 → 121.1).
-
-
Optimization: Optimize MS parameters such as collision energy and declustering potential for each analyte and internal standard.
-
Quantification
The concentration of cortisol in the sample is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve. The calibration curve is constructed by analyzing a series of standards with known concentrations of cortisol and a fixed concentration of the internal standard.
Visualizing the Workflow and Logic
To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.
Conclusion and Recommendation
Both this compound and Cortisol-13C3 are effective internal standards for the quantitative analysis of cortisol by LC-MS/MS. However, based on theoretical principles and the collective evidence from various studies, Cortisol-13C3 is the recommended internal standard for the most demanding applications requiring the highest level of accuracy and reliability. Its key advantages of co-elution with the analyte and isotopic stability minimize the risk of analytical errors, particularly in complex biological matrices.
For routine analyses where cost and availability may be a concern, a well-validated method using this compound can still provide reliable and accurate results. Ultimately, the choice of internal standard should be based on the specific requirements of the assay, the complexity of the sample matrix, and the desired level of data quality. Regardless of the choice, thorough method validation is crucial to ensure the accuracy and reliability of the quantitative results.
References
Cross-Validation of Hydrocortisone Immunoassays with LC-MS/MS using Hydrocortisone-d7: A Comparative Guide
For researchers, scientists, and drug development professionals seeking accuracy and reliability in hydrocortisone quantification, this guide provides a comprehensive cross-validation comparison between traditional immunoassays and the gold standard, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), utilizing Hydrocortisone-d7 as an internal standard.
The accurate measurement of hydrocortisone (cortisol) is critical in numerous fields, from clinical diagnostics to pharmaceutical research. While immunoassays have been a mainstay for their ease of use and high throughput, their susceptibility to cross-reactivity with structurally similar steroids can lead to inaccurate results.[1] LC-MS/MS offers superior specificity and accuracy, and the use of a deuterated internal standard like this compound is essential for precise quantification by correcting for matrix effects and variations during sample processing.[2] This guide outlines the experimental protocols for both methods and presents a comparative analysis of their performance.
Quantitative Performance Comparison
The following table summarizes the typical performance characteristics of a competitive ELISA immunoassay versus a validated LC-MS/MS method for hydrocortisone quantification. LC-MS/MS consistently demonstrates superior sensitivity, precision, and accuracy.[2][3]
| Parameter | Immunoassay (Competitive ELISA) | LC-MS/MS with this compound |
| Lower Limit of Quantification (LLOQ) | ~1 ng/mL | 10 pg/mL[4] |
| Intra-assay Precision (%CV) | 8.6%[5] | < 5-10%[3] |
| Inter-assay Precision (%CV) | 11.9%[5] | < 10-15%[3] |
| Accuracy (% Recovery) | 85-115% | 95-108%[2] |
| Specificity | Potential for cross-reactivity with other steroids[1] | High, based on molecular mass and fragmentation |
| Sample Volume | 50-100 µL | 85 µL[2] |
| Analysis Time per Sample | 2.5 - 3 hours[6] | ~10-15 minutes[7] |
Experimental Workflows
The following diagram illustrates the general workflows for hydrocortisone quantification using both immunoassay and LC-MS/MS.
Experimental Protocols
Immunoassay: Competitive ELISA Protocol
This protocol is based on a typical competitive enzyme immunoassay for cortisol.[6]
-
Preparation: Bring all reagents and samples to room temperature. Dilute samples as required (e.g., 1:20 for serum) with the provided calibrator diluent.
-
Standard/Sample Addition: Add 100 µL of standards and diluted samples to the appropriate wells of the antibody-coated microplate.
-
Conjugate Addition: Add 50 µL of Horseradish Peroxidase (HRP)-labeled cortisol conjugate to all wells.
-
Antibody Addition: Add 50 µL of the primary monoclonal antibody solution to each well (except non-specific binding wells).
-
Incubation: Cover the plate and incubate for 2 hours at room temperature on a microplate shaker.
-
Washing: Aspirate and wash each well four times with wash buffer.
-
Substrate Reaction: Add substrate solution to each well and incubate to allow for color development. The intensity of the color is inversely proportional to the cortisol concentration.
-
Stopping the Reaction: Add a stop solution to terminate the reaction.
-
Data Acquisition: Read the absorbance of each well at 450 nm using a microplate reader.
-
Calculation: Calculate the cortisol concentration in the samples by comparing their absorbance to the standard curve.
LC-MS/MS Protocol with this compound
This protocol describes a general method for the quantification of hydrocortisone in a biological matrix using LC-MS/MS with a deuterated internal standard.
-
Sample Preparation (Liquid-Liquid Extraction):
-
Pipette 100 µL of the sample, calibrator, or quality control into a microcentrifuge tube.
-
Add 25 µL of the working internal standard solution (this compound in methanol).
-
Vortex briefly.
-
Add 1 mL of methyl tert-butyl ether (MTBE) as the extraction solvent.
-
Vortex for 5 minutes to ensure thorough mixing.
-
Centrifuge at 10,000 x g for 5 minutes to separate the layers.
-
Transfer the upper organic layer to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase.
-
-
Liquid Chromatography:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 3 µm) is commonly used.[8]
-
Mobile Phase: A gradient elution with water containing 0.1% formic acid (Mobile Phase A) and methanol with 0.1% formic acid (Mobile Phase B) is typical.[9]
-
Flow Rate: A flow rate of 0.4 mL/min is standard.[7]
-
Injection Volume: 20 µL.[7]
-
-
Tandem Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in positive mode is generally used.[8]
-
Detection: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity.
-
MRM Transitions:
-
Hydrocortisone: Precursor ion (m/z) 363.2 → Product ion (m/z) 121.1
-
This compound (Internal Standard): Precursor ion (m/z) 370.2 → Product ion (m/z) 124.1
-
-
Data Analysis: The concentration of hydrocortisone in the samples is determined by calculating the peak area ratio of the analyte to the internal standard and comparing this to the calibration curve.
-
Logical Relationship for Method Selection
The choice between immunoassay and LC-MS/MS depends on the specific requirements of the study. The following diagram illustrates the decision-making process.
References
- 1. Comparison of serum cortisol measurement by immunoassay and liquid chromatography-tandem mass spectrometry in patients receiving the 11β-hydroxylase inhibitor metyrapone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Multisteroid LC–MS/MS assay for glucocorticoids and androgens and its application in Addison's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and Validation of a Sensitive Multisteroid LC-MS/MS Assay for the Routine Clinical Use: One-Step Sample Preparation with Phospholipid Removal and Comparison to Immunoassays [mdpi.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Cortisone Competitive ELISA Kit (EIACOR) - Invitrogen [thermofisher.com]
- 6. resources.rndsystems.com [resources.rndsystems.com]
- 7. mdpi.com [mdpi.com]
- 8. msacl.org [msacl.org]
- 9. protocols.io [protocols.io]
Navigating Analytical Variability: A Comparative Guide to Inter-laboratory Quantification Using Hydrocortisone-d7
For researchers, scientists, and drug development professionals, achieving consistent and reproducible quantification of hydrocortisone across different laboratories is a critical challenge. This guide provides an objective comparison of the performance of analytical methods utilizing Hydrocortisone-d7 as an internal standard, supported by experimental data and detailed protocols. The use of a stable isotope-labeled internal standard like this compound is a cornerstone of robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays, designed to mitigate variability and enhance accuracy.
The principle behind using a deuterated internal standard lies in isotope dilution mass spectrometry.[1] this compound, being a heavier isotope-labeled version of hydrocortisone, is chemically almost identical to the analyte of interest.[1][2] This near-identical physicochemical behavior ensures that it experiences similar variations during sample preparation, extraction, and analysis, effectively normalizing the results.[1][3] By adding a known amount of this compound to each sample, the ratio of the analyte's signal to the internal standard's signal remains constant, even if there are losses during the analytical process.[1] This approach significantly improves the accuracy, precision, and reproducibility of the quantification, especially in complex biological matrices like plasma or saliva.[3][4]
Understanding Inter-laboratory Variability
Inter-laboratory variability in quantitative bioanalysis can arise from numerous sources, including differences in sample preparation techniques, instrumentation, analytical columns, and data processing methods.[2][5] Even with a standardized method, subtle variations can lead to discrepancies in results between laboratories.[6] Cross-validation of analytical methods is therefore essential when a study involves multiple laboratories to ensure data comparability.[7][8]
Several studies have investigated the inter-laboratory performance of steroid hormone quantification using LC-MS/MS with deuterated internal standards. While direct data on the variability of this compound itself is not the primary focus of these studies, the reported inter-laboratory precision for the analytes it is used to quantify provides a strong indication of the overall method robustness.
Comparative Performance Data
The following tables summarize inter-laboratory performance data from various studies that have utilized LC-MS/MS methods with deuterated internal standards for the quantification of glucocorticoids like cortisol and cortisone. The precision, measured as the coefficient of variation (CV%), is a key metric for assessing inter-laboratory agreement.
| Analyte | Number of Participating Laboratories | Intra-laboratory CV (%) | Median Inter-laboratory CV (%) | Maximum Inter-laboratory CV (%) | Reference |
| Corticosterone | 8 | 3.3 - 7.7 | 10.0 | >30 | [9] |
| 11-deoxycortisol | 8 | 3.3 - 11.8 | 10.7 | >30 | [9] |
| Cortisone | 8 | 2.7 - 12.8 | 6.2 | ~15 | [9] |
| Cortisol | 5 | Not Reported | >10 (mean bias) | -18.9 (max mean bias) | [10] |
| Corticosterone | 5 | Not Reported | >10 (mean bias) | Not Specified | [10] |
Table 1: Summary of Inter-laboratory Comparison Studies for Glucocorticoid Quantification using LC-MS/MS.
| Analyte | Concentration Level | Intra-assay Imprecision (CV%) | Inter-assay Imprecision (CV%) | Accuracy (% Recovery) | Reference |
| Salivary Cortisol | Physiological Concentrations | <10 | <10 | 88-99 | [11] |
| Salivary Cortisone | Physiological Concentrations | <10 | <10 | 88-99 | [11] |
| Serum Steroids (including Cortisol) | Not Specified | <15 | <15 | Not Specified | [12] |
| Urinary Free Cortisol | 0.05-100 ng/mL | <10 | <10 | Within 15% | [13] |
| Urinary Free Cortisone | 0.25-500 ng/mL | <10 | <10 | Within 15% | [13] |
| Serum/Plasma Steroids (including Cortisol) | Not Specified | 4.5-10.1 | Not Reported | 95-108 | [14] |
Table 2: Typical Intra-laboratory Performance of LC-MS/MS Assays for Cortisol and Cortisone using Deuterated Internal Standards.
Experimental Protocols
A generalized experimental workflow for the quantification of hydrocortisone using this compound as an internal standard is outlined below. Specific parameters will vary depending on the laboratory and the specific application.
Sample Preparation (Liquid-Liquid Extraction)
-
Spiking: A known amount of this compound internal standard solution is added to the biological sample (e.g., plasma, saliva, urine).
-
Extraction: The sample is extracted with an organic solvent such as methyl tert-butyl ether (MTBE) to separate the steroids from the matrix.[11]
-
Evaporation: The organic layer is transferred to a clean tube and evaporated to dryness under a stream of nitrogen.
-
Reconstitution: The dried extract is reconstituted in a solution compatible with the LC-MS/MS system (e.g., a mixture of mobile phases).
LC-MS/MS Analysis
-
Chromatography: The reconstituted sample is injected into a liquid chromatograph. The analyte and internal standard are separated from other components on a C18 analytical column.[11]
-
Mass Spectrometry: The separated compounds are introduced into a tandem mass spectrometer. The instrument is operated in multiple reaction monitoring (MRM) mode to specifically detect and quantify the precursor and product ions of both hydrocortisone and this compound.
Workflow and Method Validation
The following diagram illustrates a typical workflow for an inter-laboratory comparison study, from sample preparation to data analysis.
A typical workflow for an inter-laboratory comparison study.
The validation of bioanalytical methods is crucial and should follow international guidelines.[7] Key validation parameters include selectivity, linearity, accuracy, precision (within-run and between-run), matrix effects, and stability.[7] For inter-laboratory studies, cross-validation is a mandatory step to ensure the reliability of the data generated across different sites.[7][8]
Conclusion
The use of this compound as an internal standard in LC-MS/MS assays is a powerful strategy to control for analytical variability and achieve reliable quantification of hydrocortisone. While inter-laboratory differences are inherent in any multi-site study, the data from comparative studies demonstrate that well-validated methods can achieve acceptable levels of precision and accuracy. For researchers and drug development professionals, understanding the sources of variability and adhering to rigorous validation protocols are paramount for ensuring the integrity and comparability of bioanalytical data.
References
- 1. benchchem.com [benchchem.com]
- 2. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. texilajournal.com [texilajournal.com]
- 5. An inter-laboratory study on the variability in measured concentrations of 17β-estradiol, testosterone, and 11-ketotestosterone in white sucker: implications and recommendations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ema.europa.eu [ema.europa.eu]
- 8. fda.gov [fda.gov]
- 9. researchgate.net [researchgate.net]
- 10. zora.uzh.ch [zora.uzh.ch]
- 11. msacl.org [msacl.org]
- 12. mdpi.com [mdpi.com]
- 13. Validation of a LC-MS/MS method for establishing reference intervals and assessing diagnostic performance of urinary free cortisol and cortisone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
The Analytical Edge: Hydrocortisone-d7 in High-Stakes Clinical Assays
A Comparative Guide to Achieving Unparalleled Accuracy and Precision
In the landscape of clinical diagnostics and pharmaceutical development, the precise and accurate quantification of hydrocortisone (cortisol) is paramount. As researchers and scientists delve deeper into the complexities of the endocrine system and drug efficacy, the demand for robust analytical methodologies has never been greater. This guide provides an objective comparison of Hydrocortisone-d7 as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays, benchmarked against other common alternatives, and supported by experimental data.
The use of a stable isotope-labeled internal standard is the gold standard for quantitative LC-MS/MS analysis, effectively compensating for variations in sample preparation and instrument response. This compound, with its seven deuterium atoms, offers a significant mass shift from the endogenous analyte, minimizing isotopic crosstalk and enhancing analytical specificity.
Performance Benchmarks: A Data-Driven Comparison
The selection of an appropriate internal standard is critical to the performance of any clinical assay. The following tables summarize the analytical performance characteristics of LC-MS/MS methods for hydrocortisone utilizing this compound and a common alternative, Cortisol-d4. The data, collated from various validation studies, demonstrates the high degree of accuracy and precision achievable with these deuterated standards.
Table 1: Performance Characteristics of Hydrocortisone Assays Using Deuterated Internal Standards
| Parameter | This compound | Cortisol-d4 | Notes |
| Linearity (r²) | >0.99 | >0.99 | Indicates a strong linear relationship between concentration and response. |
| Lower Limit of Quantification (LLOQ) | 0.51 - 6 nmol/L | 0.05 - 5 nmol/L | Dependent on matrix and specific method optimization. |
| Intra-Assay Precision (%CV) | <10% | <10% | Demonstrates high repeatability within the same analytical run. |
| Inter-Assay Precision (%CV) | <10% | <15% | Shows excellent reproducibility across different analytical runs. |
| Accuracy (Recovery %) | 95-108% | 83-123% | Reflects the closeness of measured values to the true value. |
Data compiled from multiple studies.[1][2][3][4][5][6]
Table 2: Comparative Performance in Salivary Cortisol and Cortisone Analysis
| Parameter | Assay using d7-Cortisone & d4-Cortisol |
| Linearity (Cortisol) | Up to 173 nmol/L |
| Linearity (Cortisone) | Up to 272 nmol/L |
| Matrix Effects (%) | 88-99% |
| Intra-Assay Imprecision (CV%) | See Table 3 |
| Inter-Assay Imprecision (CV%) | See Table 3 |
This study evaluated both d7-cortisone and d4-cortisol as internal standards.[7]
Table 3: Imprecision Data from a Salivary Cortisol/Cortisone Assay [7]
| Analyte | Level | Mean (nmol/L) | Intra-Assay CV% | Inter-Assay CV% |
| Cortisol | Low | 3.6 | 6.4 | 10.4 |
| High | 21.6 | 4.8 | 7.2 | |
| Cortisone | Low | 10.8 | 4.9 | 8.8 |
| High | 68.9 | 4.2 | 6.9 |
Experimental Protocol: A Blueprint for a Validated LC-MS/MS Assay
The following provides a detailed methodology for a typical clinical assay for hydrocortisone and cortisone, employing deuterated internal standards.
1. Sample Preparation
-
Objective: To extract the analytes from the biological matrix and remove potential interferences.
-
Procedure:
-
To 500 µL of the sample (e.g., saliva, serum, urine), add a known concentration of the internal standard solution (e.g., this compound and Cortisone-d4).
-
Perform a liquid-liquid extraction (LLE) with a suitable organic solvent like methyl tert-butyl ether (MTBE) or ethyl acetate, or a solid-phase extraction (SPE) using a C18 cartridge.[7][8]
-
Vortex the mixture to ensure thorough mixing and then centrifuge to separate the layers.
-
The organic layer containing the analytes is transferred to a new tube and evaporated to dryness under a gentle stream of nitrogen.
-
The dried extract is reconstituted in a solution compatible with the LC mobile phase (e.g., 50% methanol in water).
-
2. Chromatographic Separation
-
Objective: To separate hydrocortisone and cortisone from other endogenous compounds before detection.
-
Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Typical Parameters:
-
Column: A reversed-phase C18 column (e.g., Waters Atlantis® dC18, 2.1x50 mm, 3µm).[7]
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Methanol or acetonitrile with 0.1% formic acid.
-
Gradient Elution: A gradient program is typically used to ensure optimal separation.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 - 10 µL.
-
3. Mass Spectrometric Detection
-
Objective: To detect and quantify the analytes and internal standards with high specificity and sensitivity.
-
Instrumentation: A triple quadrupole mass spectrometer.
-
Typical Parameters:
-
Ionization Mode: Electrospray ionization (ESI) in positive mode is commonly used.[7]
-
Detection Mode: Multiple Reaction Monitoring (MRM) is employed to monitor specific precursor-to-product ion transitions for both the analyte and the internal standard.
-
MRM Transitions (Example):
-
Visualizing the Workflow
To illustrate the logical flow of a clinical assay for hydrocortisone, the following diagram outlines the key stages from sample receipt to final data analysis.
Caption: Experimental workflow for a typical LC-MS/MS clinical assay for hydrocortisone.
Conclusion
The data presented underscores the exceptional performance of this compound as an internal standard in clinical assays for hydrocortisone. Its use, in conjunction with a well-validated LC-MS/MS method, provides researchers, scientists, and drug development professionals with a powerful tool to achieve the high levels of accuracy and precision required for confident decision-making. While other deuterated standards like Cortisol-d4 also offer robust performance, the choice of internal standard should always be guided by the specific requirements of the assay and a thorough validation process. The detailed experimental protocol and workflow provided in this guide serve as a comprehensive resource for the development and implementation of high-quality clinical assays for hydrocortisone.
References
- 1. Salivary cortisol and cortisone by LC-MS/MS: validation, reference intervals and diagnostic accuracy in Cushing's syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. [PDF] Validation of a high-throughput liquid chromatography-tandem mass spectrometry method for urinary cortisol and cortisone. | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Multisteroid LC–MS/MS assay for glucocorticoids and androgens and its application in Addison's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. msacl.org [msacl.org]
- 8. Comparative analysis of salivary cortisol measurements using different assay methods in relation to serum-free cortisol measurement - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Linearity and Sensitivity of Hydrocortisone Quantification Methods: Spotlight on Hydrocortisone-d7
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the linearity and sensitivity of various analytical methods for the quantification of hydrocortisone, with a particular focus on methods utilizing Hydrocortisone-d7 as an internal standard. The selection of an appropriate analytical method with adequate sensitivity and a linear response over a specific concentration range is critical for accurate pharmacokinetic studies, therapeutic drug monitoring, and other research applications. This document summarizes key performance data from various studies to aid in the selection of the most suitable method for your research needs.
Data Presentation: Linearity and Sensitivity at a Glance
The following tables summarize the quantitative performance data of different analytical methods for hydrocortisone quantification.
Table 1: Linearity of Hydrocortisone Quantification Methods
| Analytical Method | Internal Standard | Linearity Range | Correlation Coefficient (r²) |
| LC-MS/MS | Hydrocortisone-d4 | 0.1–120 ng/mL | >0.99 |
| LC-MS/MS | Not Specified | 2.00–2000 ng/mL | Not Specified |
| LC-MS/MS | Not Specified | 5–1000 ng/mL | >0.993 |
| RP-HPLC | Not Specified | 0.02–0.4 mg/mL | 0.9989[1][2] |
| RP-HPLC | Not Specified | 1–150 µg/mL | 0.999[3] |
Table 2: Sensitivity of Hydrocortisone Quantification Methods
| Analytical Method | Internal Standard | LLOQ/LOD |
| LC-MS/MS | Hydrocortisone-d4 | LLOQ: 0.1 ng/mL |
| LC-MS/MS | Not Specified | LLOQ: 5 ng/mL[4] |
| LC-MS/MS | Not Specified | LLOQ: 2.00 ng/mL[5][6] |
| RP-HPLC | Not Specified | LOD: 0.010662 mg/mL, LOQ: 0.0323076 mg/mL[1] |
| RP-HPLC | Not Specified | LOD: 0.25 µg/mL, LOQ: 2.06 µg/mL[3] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to offer a comprehensive understanding of the experimental conditions.
Method 1: LC-MS/MS for Free Urinary Cortisol and Cortisone
-
Sample Preparation: Urine samples were processed using solid-phase extraction cartridges, followed by elution with methanol and acetonitrile.[7] Cortisol-D4 was used as an internal standard.[8]
-
Chromatography: Analysis was performed via tandem mass spectrometry, utilizing multiple reaction monitoring and an electrospray ionization source in positive ion mode.[7]
-
Linearity: The assay displayed excellent linearity in the range of 0.1–120 ng/mL for cortisol.[8]
-
Sensitivity: The lower limit of quantification (LLOQ) was 0.05 ng/mL for cortisol.[7]
Method 2: RP-HPLC for Hydrocortisone in Pharmaceutical Preparations
-
Sample Preparation: A stock solution of hydrocortisone reference standard (1 mg/ml) was prepared by dissolving it in methanol.[1] Serial dilutions were then prepared to establish the linearity range.[1]
-
Chromatography: Chromatographic separation was achieved on an ODS (C18), 5 µm, 4.6 × 150 mm column with an isocratic elution using a mobile phase of methanol, water, and acetic acid (60:30:10, v/v/v) at a flow rate of 1.0 ml/min.[1][2]
-
Detection: UV detection was performed at a wavelength of 254 nm.[1][2]
-
Linearity: The method produced linear detectable responses in the concentration range of 0.02 to 0.4 mg/ml.[1][2]
-
Sensitivity: The limit of detection (LOD) and limit of quantification (LOQ) were 0.010662 mg/ml and 0.0323076 mg/ml, respectively.[1]
Mandatory Visualization
The following diagram illustrates a typical workflow for a bioanalytical method using this compound as an internal standard for the quantification of hydrocortisone in a biological matrix.
Caption: Workflow of a this compound based LC-MS/MS bioanalytical method.
References
- 1. Novel HPLC Analysis of Hydrocortisone in Conventional and Controlled-Release Pharmaceutical Preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. lcms.cz [lcms.cz]
- 5. Supported liquid extraction in combination with LC-MS/MS for high-throughput quantitative analysis of hydrocortisone in mouse serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Validation of a LC-MS/MS method for establishing reference intervals and assessing diagnostic performance of urinary free cortisol and cortisone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. LC–MS/MS Method for the Simultaneous Determination of Free Urinary Steroids - PMC [pmc.ncbi.nlm.nih.gov]
Performance Showdown: Hydrocortisone-d7 in Dried Blood Spots for High-Precision Analysis
For researchers, scientists, and professionals in drug development, the quest for robust and reliable analytical methods is paramount. In the analysis of hydrocortisone from dried blood spots (DBS), the choice of an appropriate internal standard is critical for achieving accurate and precise quantification. This guide provides a comprehensive performance evaluation of Hydrocortisone-d7 as an internal standard, comparing it with the commonly used alternative, Hydrocortisone-d4, supported by experimental data from published studies.
The use of a stable isotope-labeled internal standard is a cornerstone of high-quality quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). An ideal internal standard should co-elute with the analyte of interest and exhibit similar ionization and fragmentation behavior, thus compensating for variations in sample preparation, injection volume, and matrix effects. This compound, with seven deuterium atoms, offers a significant mass shift from the unlabeled hydrocortisone, minimizing the risk of isotopic crosstalk. While specific performance data for this compound in DBS analysis is not extensively published, its utility as an internal standard for quantitative analysis is well-recognized.
This guide will leverage published performance data for the widely adopted Hydrocortisone-d4 to establish a benchmark for comparison. This allows for an objective assessment of the expected performance of this compound in a typical DBS-based workflow.
Comparative Performance Data
The following table summarizes the typical analytical performance parameters for the analysis of hydrocortisone in DBS using a deuterated internal standard, based on data reported for Hydrocortisone-d4. These values can be considered representative of the performance expected when using a suitable stable isotope-labeled internal standard like this compound.
| Performance Parameter | Hydrocortisone-d4 (Representative Data) |
| Linearity (R²) | |
| >0.99[1][2][3][4] | |
| Lower Limit of Quantification (LLOQ) | 1.0 ng/mL[2][5] |
| Intra-day Precision (%CV) | 0.7 - 7.7%[1][3][4] |
| Inter-day Precision (%CV) | 0.7 - 7.7%[1][3][4] |
| Accuracy (Bias %) | -1.5 - 9.8%[1][3][4] |
| Recovery | 69.4 - 97.5%[1][3][4] |
| Matrix Effect | 90.5 - 100.4%[1] |
Experimental Protocols
Detailed methodologies are crucial for replicating and validating analytical methods. Below are typical experimental protocols for the analysis of hydrocortisone in DBS using LC-MS/MS with a deuterated internal standard.
Sample Preparation
-
Punching: Two 3-mm discs are punched from the center of each dried blood spot and placed into a 96-well plate.[1]
-
Extraction: An extraction solution containing the internal standard (e.g., this compound or -d4) in a mixture of methanol and acetonitrile (50:50, v/v) is added to each well.[1][4]
-
Incubation: The plate is sealed and incubated for 60 minutes at 37°C with shaking (750 rpm).[1]
-
Drying: The supernatant is transferred to a new plate and evaporated to dryness under a stream of nitrogen.[1]
-
Reconstitution: The dried extract is reconstituted in a solution of 10% methanol in water before injection into the LC-MS/MS system.[1]
LC-MS/MS Analysis
-
Liquid Chromatography (LC): Chromatographic separation is typically achieved on a C18 reversed-phase column with a gradient elution using mobile phases consisting of water and methanol, both containing a small percentage of formic acid to improve ionization.[1]
-
Mass Spectrometry (MS): A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode is commonly used. Detection is performed using Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for both hydrocortisone and the deuterated internal standard.[1]
Visualizing the Workflow
To provide a clear understanding of the analytical process, the following diagrams illustrate the key steps and relationships.
References
- 1. Dried Blood Spot Testing for Seven Steroids Using Liquid Chromatography-Tandem Mass Spectrometry With Reference Interval Determination in the Korean Population - PMC [pmc.ncbi.nlm.nih.gov]
- 2. waters.com [waters.com]
- 3. Dried blood spot testing for seven steroids using liquid chromatography-tandem mass spectrometry with reference interval determination in the Korean population - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. lcms.cz [lcms.cz]
A Comparative Guide to the Validation of Hydrocortisone-d7 for Use in WADA-Accredited Laboratories
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Hydrocortisone-d7 as an internal standard for the quantification of hydrocortisone in World Anti-Doping Agency (WADA) accredited laboratories. The performance of deuterated internal standards is compared with other alternatives, supported by experimental data and established validation protocols.
Introduction to Internal Standards in Anti-Doping Analysis
In the rigorous environment of anti-doping analysis, accurate and precise quantification of prohibited substances is paramount. The use of stable isotope-labeled internal standards (SIL-IS) is a cornerstone of quantitative mass spectrometry-based assays.[1][2] The fundamental principle is that a SIL-IS, such as this compound, will exhibit identical chemical and physical properties to the analyte of interest (hydrocortisone) throughout sample preparation, chromatography, and ionization. This co-elution and similar behavior allow for the correction of variations that can occur during the analytical process, such as extraction losses and matrix effects, ultimately leading to more reliable results.[1][2]
WADA technical documents strongly recommend the use of isotopically labeled internal standards for confirmation procedures of endogenous anabolic androgenic steroids to avoid metabolic links between the analyte and the internal standard, which could otherwise lead to false adverse analytical findings.
Performance Comparison of Internal Standards
The choice of an internal standard is critical for the validity of a quantitative method. While this compound is a commonly used deuterated internal standard, it is important to understand its performance characteristics in comparison to other potential internal standards, such as those labeled with Carbon-13 (¹³C).
| Performance Parameter | This compound (Deuterated IS) | ¹³C-Labeled Hydrocortisone (Hypothetical Alternative) | Non-Isotopically Labeled Structural Analogue |
| Co-elution with Analyte | Potential for slight chromatographic shift due to the deuterium isotope effect. | Virtually identical retention time to the unlabeled analyte. | Different retention time. |
| Matrix Effect Compensation | Generally effective, but can be compromised if chromatographic shift leads to differential ion suppression or enhancement. | Highly effective as both the analyte and internal standard experience the same matrix effects at the same time. | Less effective as it does not co-elute with the analyte. |
| Accuracy and Precision | High, but can be affected by the isotope effect if not properly validated. | Considered the "gold standard" for accuracy and precision. | Lower accuracy and precision due to differences in physicochemical properties. |
| Potential for H/D Exchange | Low risk for hydrocortisone, but a theoretical possibility for some molecules under certain conditions. | No risk of isotope exchange. | Not applicable. |
| Cost | Generally more cost-effective than ¹³C-labeled standards. | Typically more expensive to synthesize. | Varies depending on the compound. |
This table presents a representative comparison based on established principles of stable isotope dilution analysis. Specific performance data may vary depending on the analytical method and matrix.
Experimental Protocols for Validation in a WADA-Accredited Laboratory
The validation of an analytical method for hydrocortisone quantification in a WADA-accredited laboratory must adhere to stringent guidelines. The following is a representative experimental protocol for method validation using this compound as an internal standard, based on WADA's technical documents and guidelines.
Sample Preparation
A typical sample preparation workflow for the analysis of hydrocortisone in urine involves the following steps:
-
Aliquoting: An aliquot of the urine sample is taken for analysis.
-
Internal Standard Spiking: A known amount of this compound solution is added to the urine aliquot.
-
Enzymatic Hydrolysis: To cleave glucuronide conjugates of hydrocortisone and its metabolites, β-glucuronidase from E. coli is added, and the sample is incubated.
-
Solid-Phase Extraction (SPE): The sample is passed through an SPE cartridge to remove interfering matrix components and concentrate the analytes. The cartridge is washed, and the analytes are then eluted with an appropriate solvent.
-
Evaporation and Reconstitution: The eluate is evaporated to dryness under a stream of nitrogen and reconstituted in a solvent compatible with the LC-MS/MS system.
LC-MS/MS Analysis
The reconstituted sample is injected into a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
-
Chromatography: Separation is typically achieved on a C18 reversed-phase column with a gradient elution using a mobile phase consisting of water and an organic solvent (e.g., methanol or acetonitrile) with a modifier like formic acid. The chromatographic conditions are optimized to ensure sufficient separation of hydrocortisone from other endogenous steroids and potential interferences.
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is commonly used. Specific precursor-to-product ion transitions are monitored for both hydrocortisone and this compound.
Method Validation Parameters
The analytical method is validated according to WADA's International Standard for Laboratories (ISL) and relevant Technical Documents. Key validation parameters include:
| Validation Parameter | WADA Requirement/Acceptance Criteria |
| Specificity/Selectivity | The method must be free from interferences from endogenous compounds, metabolites, or other substances that may be present in the sample. This is assessed by analyzing blank samples and samples spiked with potential interferents. |
| Linearity | A calibration curve is constructed by analyzing calibration standards at a minimum of five concentration levels. The coefficient of determination (r²) should be ≥ 0.99. |
| Limit of Detection (LOD) | The lowest concentration of the analyte that can be reliably detected with a signal-to-noise ratio of at least 3:1. |
| Limit of Quantification (LOQ) | The lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy. |
| Precision (Repeatability and Intermediate Precision) | Expressed as the coefficient of variation (%CV), which should be ≤ 15% at low, medium, and high concentrations. |
| Accuracy | Expressed as the percentage of the nominal concentration, which should be within 85-115% for low concentrations and 90-110% for medium and high concentrations. |
| Recovery | The extraction efficiency of the analytical method, determined by comparing the analyte response in a pre-extraction spiked sample to a post-extraction spiked sample. |
| Matrix Effect | Assessed to ensure that ion suppression or enhancement from the sample matrix does not affect the accuracy of the measurement. The use of a co-eluting SIL-IS like this compound is crucial for compensating for matrix effects. |
| Stability | The stability of the analyte in the biological matrix under different storage conditions (e.g., freeze-thaw cycles, short-term and long-term storage) is evaluated. |
Mandatory Visualizations
Logical Relationship Diagram: WADA Method Validation Process
Caption: A flowchart illustrating the key stages of analytical method validation according to WADA guidelines.
Experimental Workflow Diagram: Hydrocortisone Analysis in Urine
References
A Researcher's Guide to Commercial Hydrocortisone-d7: A Comparative Analysis
For researchers, scientists, and drug development professionals utilizing Hydrocortisone-d7 as an internal standard in pharmacokinetic and metabolic studies, the selection of a reliable commercial source is paramount to ensuring data accuracy and reproducibility. This guide provides an objective comparison of key quality attributes for this compound from various commercial suppliers, supported by standardized experimental protocols for in-house verification.
Key Quality Parameters for this compound
The utility of a deuterated standard like this compound hinges on several critical factors: high chemical and isotopic purity, stability, and comprehensive documentation. Below is a comparative summary of these parameters, based on typical data provided in Certificates of Analysis from leading suppliers.
Table 1: Comparative Analysis of this compound from Commercial Suppliers (Representative Data)
| Parameter | Supplier A | Supplier B | Supplier C |
| Chemical Purity (by HPLC) | >99.5% | >99.0% | >99.8% |
| Isotopic Purity (by MS) | ≥98% | ≥98% | ≥99% |
| Deuterium Incorporation | d7 >99% | d7 >99% | d7 >99.5% |
| Storage Conditions | -20°C, protect from light | -20°C | 4°C for short term, -20°C for long term |
| Certificate of Analysis | Provided | Provided | Provided |
| Additional Information | Solution in Methanol (1 mg/ml) | Crystalline Solid | Crystalline Solid |
Experimental Protocols for Verification
To ensure the quality and performance of commercially supplied this compound, independent verification is recommended. The following protocols outline standardized methods for assessing chemical purity, isotopic enrichment, and stability.
Chemical Purity Analysis by High-Performance Liquid Chromatography (HPLC)
Objective: To determine the chemical purity of this compound and identify any non-deuterated hydrocortisone or other impurities.
Methodology:
-
Standard Preparation: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL. Prepare a series of dilutions ranging from 1 µg/mL to 100 µg/mL.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 242 nm.
-
-
Analysis: Inject 10 µL of each standard dilution and the sample solution.
-
Quantification: Calculate the area percentage of the this compound peak relative to the total peak area to determine chemical purity.
Isotopic Enrichment and Purity Analysis by Mass Spectrometry (MS)
Objective: To confirm the isotopic distribution and determine the percentage of deuterium incorporation in this compound.
Methodology:
-
Sample Preparation: Dilute the this compound stock solution to a suitable concentration (e.g., 1 µg/mL) with an appropriate solvent system for mass spectrometry (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Analysis Mode: Full scan from m/z 300-400.
-
-
Data Analysis:
-
Determine the relative intensities of the ion peaks corresponding to unlabeled hydrocortisone (d0) and the deuterated forms (d1 through d7).
-
Calculate the isotopic purity by dividing the intensity of the d7 peak by the sum of the intensities of all hydrocortisone-related peaks.
-
Stability Assessment
Objective: To evaluate the stability of this compound under typical storage and experimental conditions.
Methodology:
-
Sample Preparation: Prepare aliquots of the this compound stock solution and store them under different conditions (e.g., -20°C, 4°C, room temperature, and exposed to light).
-
Time Points: Analyze the samples at initial (T=0) and subsequent time points (e.g., 1 week, 1 month, 3 months).
-
Analysis: Use the HPLC and MS methods described above to assess for any degradation products or changes in chemical and isotopic purity over time.
Visualizing Key Processes
To aid in understanding the experimental workflow and the biological context of hydrocortisone, the following diagrams are provided.
Safety Operating Guide
Safe Disposal of Hydrocortisone-d7: An Operational Guide
The proper disposal of Hydrocortisone-d7 is a critical component of laboratory safety and environmental responsibility. As a deuterated analog of a pharmacologically active corticosteroid, this compound requires management as a hazardous chemical waste stream. Its disposal is governed by regulations from agencies such as the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[1][2][3]
This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound waste, ensuring compliance and minimizing risk to personnel and the environment. The fundamental principle is that laboratory personnel should treat all waste chemical solids and liquids as hazardous unless explicitly confirmed otherwise by the institution's Environmental Health & Safety (EHS) department.[4]
Core Principles of Chemical Waste Management
Adherence to the following core principles is mandatory for handling this compound waste:
-
Do Not Dispose in General Trash or Drains: Never discard solid or liquid this compound waste in the regular trash or pour it down the sink.[4][5][6] The EPA's Subpart P rule explicitly prohibits the sewering of hazardous pharmaceutical waste.[2]
-
Use Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves, when handling the compound or its waste. For handling powders, a dust respirator is recommended.[6][7]
-
Segregate Waste: Do not mix this compound waste with incompatible chemicals. It should be collected in a dedicated waste container to prevent unintended reactions.[8][9]
-
Utilize Satellite Accumulation Areas (SAA): All hazardous waste must be stored in a designated SAA at or near the point of generation. These areas must be managed to prevent leaks and spills.[8][10]
Step-by-Step Disposal Procedures
The correct disposal method varies depending on the physical form of the this compound waste.
Unused/Expired Solid this compound Powder
-
Segregation: Collect all unused, expired, or surplus solid this compound in a dedicated hazardous waste container.[6]
-
Containerization: Use a chemically compatible container with a secure, leak-proof screw-top cap. The container must be in good condition, free from cracks or deterioration.[9] Plastic is often preferred.[10]
-
Labeling: Clearly label the container with the words "Hazardous Waste," the full chemical name ("this compound"), and an accurate list of its contents. The date of initial waste accumulation must also be recorded.
-
Storage: Keep the container tightly sealed at all times, except when adding waste.[4] Store it in your laboratory's designated SAA.
-
Disposal: Once the container is full or ready for removal, contact your institution's EHS department to schedule a waste pickup.
This compound Solutions (Aqueous or Organic)
-
Segregation: Collect liquid waste containing this compound in a dedicated container separate from other solvent waste streams, unless approved by EHS.
-
Containerization: Use a compatible, shatter-resistant container with a secure, leak-proof cap. Ensure the container is appropriate for the solvent used (e.g., do not store acidic solutions in steel containers).[8]
-
Labeling: Label the container with "Hazardous Waste" and list all chemical constituents by percentage, including "this compound" and all solvents.
-
Storage: Store the sealed container in secondary containment within the SAA to prevent spills.
-
Disposal: Arrange for collection through your EHS department. Do not consolidate large volumes without consulting EHS.
Contaminated Labware and PPE
-
Solid Waste: Items grossly contaminated with this compound, such as weighing boats, pipette tips, and gloves, should be collected as solid hazardous waste.
-
Empty Containers: An empty container that held this compound must be managed as hazardous waste. If it held an acute hazardous waste (P-listed), it would require triple-rinsing.[4] For Hydrocortisone, which is not typically P-listed, the empty container should still be disposed of through the hazardous waste program. Puncture the container to prevent reuse.[7]
-
Containerization: Place contaminated items in a designated, sealed plastic bag or a lined, sealable container.
-
Labeling: Label the container as "Hazardous Waste" with a description of the contents (e.g., "Contaminated Debris with this compound").
-
Disposal: Store in the SAA and arrange for EHS pickup.
Data Presentation: Disposal Summary
The following table summarizes the proper handling procedures for different this compound waste streams.
| Waste Stream | Recommended Container | Key Disposal Actions | Practices to Avoid |
| Unused/Expired Powder | Labeled, sealed, chemically compatible container (e.g., polyethylene). | Segregate as a dedicated pharmaceutical waste. Keep container closed to prevent dust generation.[6] | Do not mix with other waste types unless approved by EHS. Do not discard in regular trash. |
| Aqueous/Organic Solutions | Labeled, sealed, compatible solvent waste container. | Absorb small spills with an inert material and place in the hazardous waste container.[6] Consult EHS for large volumes. | Do not pour down the drain.[6] Do not evaporate in a fume hood.[4] |
| Contaminated Labware & PPE | Lined, sealed hazardous waste container or heavy-duty plastic bag. | Collect all items with visible contamination (gloves, tips, weigh paper). | Do not discard in regular or biohazardous waste bins. |
| Empty Stock Vials | Place in the contaminated labware waste container. | Deface the original label if possible. Puncture container to prevent reuse.[4][7] | Do not rinse and reuse for other materials. Do not place in glass recycling or regular trash. |
Mandatory Visualization: Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the disposal of this compound.
References
- 1. sdmedwaste.com [sdmedwaste.com]
- 2. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 3. danielshealth.com [danielshealth.com]
- 4. vumc.org [vumc.org]
- 5. acs.org [acs.org]
- 6. benchchem.com [benchchem.com]
- 7. dl.novachem.com.au [dl.novachem.com.au]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. danielshealth.com [danielshealth.com]
- 10. ehrs.upenn.edu [ehrs.upenn.edu]
Personal protective equipment for handling Hydrocortisone-d7
Essential Safety and Handling of Hydrocortisone-d7
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the handling of this compound, a deuterated form of Hydrocortisone. The following procedural steps and personal protective equipment (PPE) recommendations are based on established safety protocols for Hydrocortisone, which are directly applicable to its deuterated analogue due to their identical core structures and pharmacological properties.
Hazard Identification and Personal Protective Equipment (PPE)
Hydrocortisone is classified as a hazardous drug. It is suspected of damaging fertility or the unborn child and may cause damage to organs through prolonged or repeated exposure.[1][2][3][4] Therefore, stringent adherence to safety protocols is crucial.
Recommended Personal Protective Equipment:
| PPE Category | Specification | Rationale |
| Hand Protection | Double gloving with chemotherapy-rated gloves (e.g., Nitrile).[5][6] | Prevents skin contact, which can be fatal.[1] Change gloves immediately if contaminated. |
| Eye Protection | Safety glasses with side shields or chemical safety goggles.[3][7] | Protects against splashes and airborne particles. |
| Protective Clothing | A disposable gown resistant to hazardous drugs.[5] | Provides a barrier against contamination of personal clothing. |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95) should be used if there is a risk of dust formation or aerosolization, or if exposure limits are exceeded.[3][7] | Minimizes inhalation of the compound. |
Safe Handling and Operational Plan
A designated area should be established for handling potent materials like this compound.[1]
Step-by-Step Handling Procedure:
-
Preparation: Before handling, ensure all necessary PPE is available and in good condition. The designated handling area, such as a chemical fume hood or a biological safety cabinet, should be clean and uncluttered.
-
Weighing and Aliquoting: Handle the solid form of this compound in a ventilated enclosure to avoid the generation and inhalation of dust.[8] Use appropriate tools to handle the compound and avoid direct contact.
-
Solution Preparation: When preparing solutions, add the solvent to the solid compound slowly to prevent splashing.
-
Post-Handling: After handling, thoroughly wipe down the work area with an appropriate cleaning agent. Remove and dispose of all contaminated PPE as hazardous waste.
-
Hygiene: Wash hands and any exposed skin thoroughly with soap and water after removing gloves.[1]
Occupational Exposure Limits:
| Substance | Limit Type | Value |
| Hydrocortisone | TWA | 0.02 mg/m³[1] |
| Particulates Not Otherwise Regulated | OSHA (PEL) - Total Particulates | 15 mg/m³[7] |
| Particulates Not Otherwise Regulated | OSHA (PEL) - Respirable Particulates | 5 mg/m³[7] |
Storage and Disposal Plan
Storage: Store this compound in a well-closed container in a dry, cool, and well-ventilated place, protected from light.[3] It should be stored locked up or in an area accessible only to authorized personnel.[1][4][7]
Disposal: Dispose of this compound and any contaminated materials in accordance with local, regional, and national regulations for hazardous waste.[1][7]
General Disposal Procedure for Unused Medicine:
-
Do Not Flush: Do not flush unwanted this compound down the toilet or drain unless specifically instructed to do so.
-
Take-Back Programs: The preferred method of disposal is through a drug take-back program.
-
Household Trash Disposal (if no take-back program is available):
-
Remove the compound from its original container.
-
Mix it with an unappealing substance such as used coffee grounds, dirt, or cat litter.
-
Place the mixture in a sealed plastic bag or other sealable container to prevent leakage.
-
Dispose of the container in the household trash.
-
Emergency Procedures
-
Skin Contact: Immediately remove all contaminated clothing. Gently wash the affected area with plenty of soap and water. Seek immediate medical attention.[1]
-
Eye Contact: Rinse with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Get medical attention if irritation persists.[1]
-
Inhalation: Move the person to fresh air. Call a physician if symptoms develop or persist.[1]
-
Ingestion: Rinse mouth. If a large amount is ingested, call a poison control center or seek immediate medical attention.[1]
Visual Workflow for Handling this compound
Caption: A logical workflow for the safe handling of this compound, from preparation to disposal.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cleanchemlab.com [cleanchemlab.com]
- 3. drugs.com [drugs.com]
- 4. Randomized controlled experimental study of hydrocortisone and D-cycloserine effects on fear extinction in PTSD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Low-dose hydrocortisone in patients with COVID-19 and severe hypoxia (COVID STEROID) trial-Protocol and statistical analysis plan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pfizermedical.com [pfizermedical.com]
- 7. fishersci.com [fishersci.com]
- 8. A concise method for the preparation of deuterium-labeled cortisone: synthesis of [6,7-2H]cortisone - PubMed [pubmed.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
